molecular formula C8H8ClNO2 B3056269 1-(Chloromethyl)-3-methyl-2-nitrobenzene CAS No. 70018-11-0

1-(Chloromethyl)-3-methyl-2-nitrobenzene

Cat. No.: B3056269
CAS No.: 70018-11-0
M. Wt: 185.61 g/mol
InChI Key: DKOAMCBHOMXOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS 70018-11-0) is a versatile benzene-derived organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It serves as a valuable synthetic intermediate and building block in various fields of research and development. Its molecular structure, which incorporates reactive nitro and chloromethyl functional groups on a methyl-substituted benzene ring, allows for further structural modifications and diverse chemical transformations . In pharmaceutical research, this compound is employed as a key intermediate for the synthesis of various active pharmaceutical ingredients, leveraging its unique functional groups to construct more complex molecular architectures . Within the agrochemical industry, it is utilized as a building block for the development of new compounds, such as pesticides and herbicides . Furthermore, its chemical structure makes it a useful starting material in the production of various dyes and colored compounds . The reactive chloromethyl group is known to confer hazardous properties. Similar chemical compounds are classified as corrosive and may cause severe skin burns and eye damage, as well as specific target organ toxicity upon single or repeated exposure . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAMCBHOMXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544159
Record name 1-(Chloromethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70018-11-0
Record name 1-(Chloromethyl)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS 70018-11-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, substituted nitroaromatic compounds are foundational building blocks. Their rich and tunable reactivity, governed by the interplay of electron-withdrawing nitro groups and other substituents, makes them invaluable synthons for the construction of complex molecular architectures. This guide focuses on a specific, yet important, member of this class: 1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS 70018-11-0).

The purpose of this document is to provide a comprehensive technical overview for researchers and professionals working with or considering the use of this compound. We will delve into its physicochemical properties, explore its synthesis and reactivity, discuss relevant analytical methodologies, and touch upon its potential applications, particularly in the realm of drug discovery. It is important to note that while extensive data exists for many of its isomers, specific experimental values for this compound are not always readily available in the public domain. Therefore, this guide will also draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded perspective. Our aim is to equip you with the necessary knowledge to handle, utilize, and innovate with this versatile chemical entity.

Section 1: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These parameters influence everything from reaction kinetics to formulation and bioavailability.

Structural and General Properties

This compound is a substituted toluene derivative. The presence of a chloromethyl group, a methyl group, and a nitro group on the benzene ring gives rise to its characteristic reactivity.

PropertyValueSource
CAS Number 70018-11-0[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-nitro-3-methyl benzyl chloride, 3-(chloromethyl)-2-nitrotoluene[1]
Predicted and Estimated Physical Properties

Direct experimental data for the physical properties of this compound is limited. However, we can infer likely characteristics based on its structure and data from its isomers. For instance, the isomer 2-nitrobenzyl chloride has a melting point of 46-48 °C and a boiling point of 127-133 °C at 10 mmHg. Another isomer, 1-(chloromethyl)-3-nitrobenzene, has a reported melting point of 44-46 °C.[2] This suggests that this compound is likely a low-melting solid or a high-boiling liquid at room temperature.

PropertyEstimated ValueNotes
Melting Point ~40-50 °CBased on isomers.
Boiling Point > 250 °C (at atmospheric pressure)High boiling point is expected due to the molecular weight and polar nitro group.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water.The non-polar benzene ring and chloromethyl group, combined with the polar nitro group, suggest this solubility profile.
XLogP3 3[1]

Section 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a compound are key to its utility.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from (3-methyl-2-nitrophenyl)methanol. This precursor could be subjected to chlorination, for example, by treatment with thionyl chloride (SOCl₂) or concentrated hydrochloric acid, analogous to the synthesis of its isomer, 1-(chloromethyl)-3-nitrobenzene.[2]

Synthesis of this compound start (3-methyl-2-nitrophenyl)methanol reagent SOCl₂ or conc. HCl start->reagent product This compound reagent->product caption Proposed synthetic route. Heterocycle Synthesis start 1-(Chloromethyl)-3-methyl- 2-nitrobenzene step1 Nucleophilic Substitution (e.g., with an amine) start->step1 intermediate Substituted Intermediate step1->intermediate step2 Nitro Group Reduction intermediate->step2 step3 Intramolecular Cyclization step2->step3 product Heterocyclic Compound step3->product caption General workflow for heterocycle synthesis.

Sources

2-Nitro-3-methylbenzyl chloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Nitro-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-3-methylbenzyl chloride (also known as 2-Methyl-3-nitrobenzyl chloride), a key chemical intermediate in organic synthesis. The document details its chemical structure, molecular weight, and other critical physicochemical properties. Furthermore, it explores its synthesis, reactivity, and significant applications, particularly its role as a versatile building block in the development of complex molecular architectures. Safety protocols, handling procedures, and storage requirements are also rigorously detailed to ensure safe and effective laboratory use. This guide is intended to serve as an essential resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

2-Nitro-3-methylbenzyl chloride, with CAS Number 60468-54-4, is a substituted aromatic compound that serves as a valuable precursor in various synthetic pathways.[1][2] Its structure, which incorporates a reactive benzyl chloride moiety, an electron-withdrawing nitro group, and a methyl group, provides a unique combination of reactivity and steric influence. These features make it a strategic starting material for introducing a 2-nitro-3-methylbenzyl group into a target molecule. This functionality is particularly relevant in the synthesis of heterocyclic compounds and other complex organic structures that are often the focus of medicinal chemistry and materials science. This guide will provide the in-depth technical knowledge required to effectively and safely utilize this important chemical reagent.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. 2-Nitro-3-methylbenzyl chloride is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[3]

Chemical Structure and Molecular Data

The core of the molecule is a benzene ring substituted at positions 1, 2, and 3. A chloromethyl group (-CH₂Cl) is located at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3.

  • IUPAC Name: 1-(chloromethyl)-2-methyl-3-nitrobenzene[4]

  • Molecular Formula: C₈H₈ClNO₂[1][2][4][5]

  • Molecular Weight: 185.61 g/mol [1][2][4][5]

  • Canonical SMILES: Cc1c(CCl)cccc1[O-][1][4]

  • InChI Key: XZNDXQGZPOZITR-UHFFFAOYSA-N[1][4]

The diagram below illustrates the connectivity of the primary functional groups within the molecule.

Figure 1: Functional group connectivity of 2-Nitro-3-methylbenzyl chloride.
Tabulated Physical Properties

The following table summarizes key quantitative data for 2-Nitro-3-methylbenzyl chloride.

PropertyValueSource(s)
CAS Number 60468-54-4[1][2][4][5]
Molecular Weight 185.61 g/mol [1][2][4][5]
Appearance Light yellow to brown powder/crystal[3]
Melting Point 43-46 °C (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Purity Typically ≥97% (GC)[1][4]

Synthesis and Reactivity

Synthetic Pathways

Causality in Experimental Choices:

  • Initiator: The reaction is typically initiated using UV light or a radical initiator like AIBN (Azobisisobutyronitrile). This is necessary to generate the chlorine radicals that selectively abstract a benzylic hydrogen over an aromatic one.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is often preferred in laboratory settings over chlorine gas for better control and safety.

  • Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or benzene is used to dissolve the reactants without participating in the reaction.

The workflow for this synthesis is depicted below.

Synthetic_Workflow Start 2-Methyl-3-nitrotoluene Reaction Free-Radical Chlorination (Reflux) Start->Reaction Reagents N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN) Inert Solvent (e.g., CCl₄) Reagents->Reaction Workup Reaction Workup (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Nitro-3-methylbenzyl chloride Purification->Product Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Derivative of 2-Nitro-3-methylbenzyl chloride Inhibitor->Raf Inhibition

Figure 3: Hypothetical inhibition of the Raf kinase within the MAPK/ERK signaling pathway.

Experimental Protocol: Nucleophilic Substitution

This section provides a representative, self-validating protocol for the Sₙ2 reaction of 2-Nitro-3-methylbenzyl chloride with a generic primary amine (R-NH₂).

Objective: To synthesize N-(2-Nitro-3-methylbenzyl)-R-amine.

Materials:

  • 2-Nitro-3-methylbenzyl chloride (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Nitro-3-methylbenzyl chloride (1.0 eq) and the chosen solvent (e.g., Acetonitrile). Stir until fully dissolved.

  • Addition of Reagents: Add the primary amine (1.1 eq) to the solution. Subsequently, add the base (e.g., Triethylamine, 1.5 eq). The base is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-Nitro-3-methylbenzyl)-R-amine.

Safety, Handling, and Storage

2-Nitro-3-methylbenzyl chloride is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: It is classified as corrosive and causes severe skin burns and eye damage. [1][3][4]It is also a lachrymatory agent, meaning it can cause tearing. [1][2]Inhalation may cause respiratory irritation. [6][7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. [1]Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. A lab coat is mandatory.

  • Handling: Avoid all contact with skin and eyes. Do not breathe dust. Keep away from heat, sparks, and open flames. [6][8]* First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4][8] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [3] * Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for corrosive materials. [1][6]It is moisture-sensitive and should be stored under an inert gas.

Conclusion

2-Nitro-3-methylbenzyl chloride is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry. Its defined structure and predictable reactivity make it a valuable tool for researchers and drug development professionals. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory to construct novel and complex molecular entities.

References

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–201.
  • European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds (EP 0150169 B1).
  • PrepChem.com. (n.d.). Preparation of 2-Nitro-3-Methylbenzotrichloride. Retrieved from [Link]

  • Filo. (2025, December 20). The decreasing order of reactivity of the following compounds towards nucleophilic substitution (SN²). Retrieved from [Link]

  • Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 3-Methylbenzyl chloride. Retrieved from [Link]

  • Zhang, K. M. (2007). Selective nitration of benzyl chloride and its application nitrobenzaldehyde synthesis (Master's thesis, Nanjing University of Technology and Engineering).
  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Chemistry, 1(2), 263-275.
  • Vinatoru, M. (2001). Benzoyl chloride reaction with nitrobenzene. An unusual presonications effect. Revista de Chimie, 52(4), 177-182.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.

Sources

Difference between 2-nitro-3-methylbenzyl chloride and 2-methyl-3-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differences between 2-nitro-3-methylbenzyl chloride and 2-methyl-3-nitrobenzyl chloride .

Executive Summary

In the development of immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide , the precise arrangement of substituents on the benzene ring is critical for pharmacological activity. This guide differentiates two isomeric building blocks:

  • Compound A: 2-nitro-3-methylbenzyl chloride (also known as 3-methyl-2-nitrobenzyl chloride).

  • Compound B: 2-methyl-3-nitrobenzyl chloride (CAS 60468-54-4 ).[1][2][3]

While chemically similar, Compound B is the industrially significant isomer, serving as a key scaffold for the phthalimide core of Lenalidomide. Compound A typically arises as a regioisomeric impurity or a specialized reagent for alternative scaffolds. The primary distinction lies in the ortho-effect : Compound A possesses a bulky nitro group ortho to the reactive chloromethyl center, significantly altering its steric and electronic profile compared to Compound B.

Structural & Electronic Analysis

The reactivity of benzyl chlorides is governed by the stability of the transition state during nucleophilic substitution (


) or carbocation formation (

).[4]
Comparative Properties Table
FeatureCompound A (2-nitro-3-methyl...) Compound B (2-methyl-3-nitro...)
IUPAC Name 1-(chloromethyl)-3-methyl-2-nitrobenzene1-(chloromethyl)-2-methyl-3-nitrobenzene
CAS Number Rare / Custom Synthesis60468-54-4
Ortho Substituent Nitro (

)
Methyl (

)
Meta Substituent Methyl (

)
Nitro (

)
Steric Hindrance High (Bulky

blocks

)
Moderate (

is smaller than

)
Electronic Effect Strong deactivation (Ortho-Nitro EWG)Moderate deactivation (Meta-Nitro EWG)
Primary Application Research / Impurity StandardLenalidomide Intermediate
Structural Visualization (DOT)

The following diagram illustrates the positional isomerism and the steric environment of the chloromethyl group.

Caption: Structural comparison highlighting the steric crowding of the reactive center in Compound A versus the accessible center in Compound B.

Synthetic Pathways & Manufacturing[6]

The synthesis of these isomers diverges at the precursor stage. Understanding this is crucial for sourcing and impurity control.

Route A: Symmetric Precursor (Compound A)

Precursor: 2-Nitro-m-xylene (1,3-dimethyl-2-nitrobenzene).

  • Mechanism: Radical chlorination (using

    
     or NBS).
    
  • Regioselectivity: The precursor is symmetric. Both methyl groups are chemically equivalent (ortho to nitro).

  • Outcome: Chlorination yields a single mono-chlorinated product: 2-nitro-3-methylbenzyl chloride .

  • Note: Despite the symmetry, the reaction is sluggish due to the electron-withdrawing nitro group deactivating the radical mechanism.

Route B: Asymmetric Precursor (Compound B)

Precursor: 2,3-Dimethylnitrobenzene (3-nitro-o-xylene).

  • Mechanism: Radical chlorination.[5]

  • Regioselectivity: The precursor has two distinct methyl groups:

    • C-1 Methyl: Meta to the nitro group.

    • C-2 Methyl: Ortho to the nitro group.

  • Outcome: The C-1 methyl is less deactivated (meta) and sterically more accessible than the C-2 methyl. Radical abstraction preferentially occurs here, yielding 2-methyl-3-nitrobenzyl chloride as the major product.

SynthesisPathways XyleneA 2-Nitro-m-xylene (Symmetric) Reagent Cl2 / hv (Radical Chlorination) XyleneA->Reagent XyleneB 2,3-Dimethylnitrobenzene (Asymmetric) XyleneB->Reagent ProdA Compound A 2-nitro-3-methylbenzyl chloride Reagent->ProdA Symmetric Chlorination ProdB Compound B 2-methyl-3-nitrobenzyl chloride (Major Product) Reagent->ProdB Meta-Selective Chlorination Impurity Regioisomer Impurity (Minor) Reagent->Impurity

Caption: Divergent synthesis routes. Compound A arises from a symmetric precursor, while Compound B requires regioselective chlorination of an asymmetric precursor.

Application in Drug Development (Lenalidomide)[7]

Compound B (2-methyl-3-nitrobenzyl chloride) is the biologically relevant isomer for the synthesis of Lenalidomide and related glutarimide derivatives.

The Lenalidomide Scaffold

Lenalidomide contains a 4-amino-1-oxo-isoindoline core. The synthesis typically proceeds via a 2-methyl-3-nitrobenzoate intermediate.

  • Role of Compound B: It serves as a "benzyl halide" equivalent to the benzoate ester. In convergent synthesis, it can be used to alkylate the glutarimide ring or be oxidized to the corresponding benzoic acid/ester.

  • Criticality: Using Compound A would result in a regioisomer where the amino group (reduced from nitro) and the anchor point (methyl/methylene) are swapped, leading to a biologically inactive or toxic analogue.

Impurity Management

In the GMP manufacturing of Compound B, traces of the other regioisomer (from non-selective chlorination) must be monitored.

  • Limit: Typically <0.10% by HPLC.

  • Detection: The two isomers have distinct retention times due to the polarity difference caused by the ortho-nitro vs. meta-nitro dipole moment.

Experimental Protocols

Handling & Safety (Lachrymators)

Both compounds are potent lachrymators and alkylating agents.

  • Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.

  • Decontamination: Use a solution of 10% sodium thiosulfate and 2% sodium bicarbonate to neutralize spills (converts the alkyl chloride to a non-volatile thiosulfate adduct).

Analytical Differentiation (HPLC Method)

To validate the identity of the isomer, use the following generic HPLC parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro group absorbance).

  • Expected Result:

    • Compound A (Ortho-Nitro): Elutes earlier (more polar due to ortho-dipole compression).

    • Compound B (Meta-Nitro): Elutes later (more lipophilic).

Synthesis Validation (Self-Validating Step)

When synthesizing Compound B from 2,3-dimethylnitrobenzene:

  • Monitor: Proton NMR (

    
    -NMR) in 
    
    
    
    .
  • Diagnostic Signal:

    • Look for the benzylic

      
       singlet.
      
    • Compound B:

      
       ppm.
      
    • Precursor: Methyl singlets at

      
       ppm.
      
    • Validation: Integration of the

      
       peak against the remaining aromatic protons confirms mono-chlorination and regioselectivity.
      

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyl-3-nitrobenzyl chloride (CAS 60468-54-4).[1][2][3] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 2-Methyl-3-nitrobenzyl chloride.[1][2][7] Retrieved from

  • PrepChem. (n.d.).[5] Synthesis of 2-nitro-3-methyl benzotrichloride. Retrieved from

  • Muller, G. et al. (1999). Process for the preparation of substituted benzotrichlorides. US Patent 4,065,477.
  • ChemicalBook. (2025). 3-methyl-2-nitrobenzyl chloride Properties and Suppliers. Retrieved from

Sources

Introduction: The Significance of Solubility for 1-(Chloromethyl)-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(Chloromethyl)-3-methyl-2-nitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the dissolution process for this compound. This document emphasizes the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into interpreting the resulting data.

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. The successful design and optimization of synthetic routes, purification processes (such as crystallization), and formulation development are critically dependent on a thorough understanding of its solubility in different organic solvents[2]. Solubility data informs the choice of reaction media, the efficiency of extraction and purification steps, and the bioavailability of potential active pharmaceutical ingredients derived from this intermediate. This guide will provide the foundational knowledge and practical steps to characterize the solubility of this compound.

Physicochemical Characterization and Predicted Solubility Profile

The molecular structure of this compound dictates its interactions with various solvents. A qualitative prediction of its solubility can be made by analyzing its key structural features.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H8ClNO2Based on its chemical structure[3].
Molecular Weight 185.61 g/mol Calculated from the molecular formula[3].
Polarity Polar AproticThe nitro group and chloromethyl group are strong electron-withdrawing groups, creating a significant dipole moment. The absence of acidic protons makes it aprotic.
Hydrogen Bond Donor NoThere are no hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.
Hydrogen Bond Acceptor YesThe oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Based on these characteristics, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)HighThe polarity of these solvents matches that of the solute, facilitating strong dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighWhile the solute cannot donate hydrogen bonds, it can accept them from the solvent. The overall polarity match is good.
Non-Polar Toluene, Hexane, CyclohexaneLow to ModerateThe presence of the benzene ring provides some non-polar character, allowing for some interaction with non-polar solvents, but the strong polar groups will limit solubility.
Halogenated Dichloromethane, ChloroformHighThese solvents have a similar polarity and can effectively solvate the polar functional groups of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents have moderate polarity and can engage in dipole-dipole interactions.

The Thermodynamic Landscape of Dissolution

The dissolution of a crystalline solid like this compound into a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix)[4]. The process is spontaneous if ΔG_mix is negative. This can be understood by considering the interplay of enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing, as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

The overall dissolution process can be conceptualized as two main steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together. This is an endothermic process (ΔH_lattice > 0).

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. This is an exothermic process (ΔH_solvation < 0).

The enthalpy of mixing is the net result of these two processes: ΔH_mix = ΔH_lattice + ΔH_solvation .

The entropy of mixing (ΔS_mix) is generally positive as the random dispersal of solute molecules in the solvent increases the disorder of the system[4].

G cluster_solid Solid State cluster_solution Solution State cluster_process Thermodynamic Contributions Solid Crystalline Solute Solution Solvated Solute Solid->Solution Dissolution (ΔG_mix) Lattice Lattice Energy (Endothermic, ΔH_lattice > 0) Solvation Solvation Energy (Exothermic, ΔH_solvation < 0) Entropy Entropy of Mixing (Favorable, ΔS_mix > 0)

Caption: Thermodynamic contributions to the dissolution process.

A positive enthalpy of mixing (endothermic dissolution) indicates that the energy required to break the crystal lattice is greater than the energy released during solvation. In such cases, the dissolution is driven by the positive entropy of mixing, and solubility will likely increase with temperature[5][6]. Conversely, a negative enthalpy of mixing (exothermic dissolution) suggests strong solute-solvent interactions, and solubility may decrease with increasing temperature.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following protocol outlines a robust and self-validating method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of allowing a suspension of the solute in the solvent to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution[2].

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

G A 1. Preparation of Supersaturated Mixture B 2. Equilibration A->B Place in thermostatted shaker C 3. Sample Withdrawal and Filtration B->C After reaching equilibrium D 4. Dilution C->D Prepare for analysis E 5. Analytical Quantification (HPLC/UV-Vis) D->E Inject/measure sample F 6. Calculation of Solubility E->F Use calibration curve

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Mixture:

    • Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Dilution:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Safety Precautions
  • Handle this compound and all organic solvents in a well-ventilated fume hood[7].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8].

  • This compound is expected to be a corrosive and irritating compound[3]. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[9].

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information[7][8].

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 3: Example Template for Presenting Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value

By determining the solubility at different temperatures, the thermodynamic parameters of dissolution can be estimated using the van't Hoff equation. This allows for a deeper understanding of the dissolution process and can be used to predict solubility at other temperatures[2].

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 83-42-1: 1-Chloro-2-methyl-3-nitrobenzene.
  • (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-nitrobenzene.
  • ScienceDirect. (2016, November 15). Solubility of 2,4-dinitroaniline in nine organic solvents were determined.
  • ECHEMI. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene SDS, 83-42-1 Safety Data Sheets.
  • ResearchGate. (n.d.). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures | Request PDF.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15) | Request PDF.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemScene. (2026, January 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-Chloro-2-nitrobenzene 99 88-73-3.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-3-nitro- (CAS 619-23-8).
  • (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
  • ChemBK. (2024, April 9). 1-chloro-2-methyl-3-nitrobenzene.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

Sources

Chemoselective Alkylation: The Reactivity Architecture of Nitro-Substituted Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambivalent Electrophile

For researchers in medicinal chemistry and chemical biology, nitro-substituted benzyl chlorides (


) represent a functional paradox. Unlike their electron-rich counterparts (e.g., p-methoxybenzyl chloride) which are dominated by 

pathways, nitro-benzyl chlorides exhibit a "reactivity inversion." The strong electron-withdrawing nature of the nitro group suppresses ionization, making these compounds resistant to solvolysis while simultaneously activating the benzylic carbon toward "hard"

nucleophilic attack.

Furthermore, the ortho-isomer (


-nitrobenzyl chloride) possesses a unique photochemical property—photolability—making it a cornerstone in the design of "caged" therapeutic agents and light-cleavable linkers. This guide dissects the kinetic profiles, synthetic protocols, and safety architectures required to utilize these reagents effectively.

Electronic Theory & Kinetic Profiling

The Hammett Switch: vs.

The reactivity of benzyl chlorides is governed by the stability of the transition state. The nitro group (


) exerts a strong electron-withdrawing effect via both induction (

) and resonance (

).
  • 
     Suppression:  In unimolecular substitution, the rate-determining step is carbocation formation. The 
    
    
    
    group destabilizes the developing positive charge on the benzylic carbon. Consequently,
    
    
    -nitrobenzyl chloride solvolyzes orders of magnitude slower than unsubstituted benzyl chloride.
  • 
     Activation:  In bimolecular substitution with strong nucleophiles (e.g., amines, azides), the 
    
    
    
    group pulls electron density away from the reaction center, increasing the electrophilicity of the
    
    
    -carbon and stabilizing the electron-rich transition state (provided the bond formation is advanced).
Comparative Kinetic Data

The following table summarizes the relative rate constants (


) for solvolysis (indicating carbocation stability) versus nucleophilic substitution.

Table 1: Substituent Effects on Benzyl Chloride Reactivity

Substituent (Para)

Constant
Relative Solvolysis Rate (

)*
Relative Substitution Rate (

with

)**
Mechanism Dominance

-0.27~4,0000.8Strong


-0.17~401.5Mixed

0.001.0 (Reference)1.0 (Reference)Mixed

+0.78< 0.0001 > 2.5 Strict

*Solvolysis in 50% Ethanol/Water. Note the massive retardation by the nitro group. **


 rates vary by nucleophile; strong nucleophiles favor electron-deficient benzyl centers.
The Ortho-Effect & Photochemistry

While the para isomer is a kinetic standard for alkylation, the ortho-nitrobenzyl chloride is sterically hindered, reacting slower in


 manifolds. However, its primary utility lies in photocleavage . Upon UV irradiation (~365 nm), the o-nitro group abstracts a benzylic proton (Norrish Type II), leading to the release of the leaving group (or a cargo molecule attached via the benzylic position).

ReactionPathways Fig 1: Divergent Reactivity of o-Nitrobenzyl Chloride: Chemical Alkylation vs. Photochemical Uncaging Substrate o-Nitrobenzyl Chloride SN2_Path SN2 Pathway (Nucleophilic Attack) Substrate->SN2_Path + R-NH2 / R-S- Photo_Path Photochemical Pathway (UV 365nm) Substrate->Photo_Path Product_Alk Alkylated Nucleophile (Drug Linker) SN2_Path->Product_Alk Sterically Slower than Para Intermediate aci-Nitro Intermediate Photo_Path->Intermediate H-Abstraction Product_Cleave Released Cargo + Nitrosobenzaldehyde Intermediate->Product_Cleave Hydrolysis

Experimental Protocols

Protocol A: Synthesis of p-Nitrobenzyl Chloride

Commercial supplies of benzyl chlorides often degrade into HCl and alcohols. For critical applications, fresh synthesis from the alcohol is recommended to ensure stoichiometry.

Reagents: p-Nitrobenzyl alcohol, Thionyl Chloride (


), Catalytic DMF or Pyridine, Dichloromethane (DCM).

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Dissolution: Dissolve 15.3 g (0.1 mol) of p-nitrobenzyl alcohol in 100 mL of anhydrous DCM. Add 2-3 drops of dry DMF (catalyst).

  • Addition: Cool to 0°C. Add 14.3 g (0.12 mol) of

    
     dropwise over 20 minutes.
    
    • Note: The electron-withdrawing nitro group makes the alcohol less nucleophilic; the catalyst is crucial to form the Vilsmeier-Haack-like intermediate.

  • Reflux: Warm to room temperature, then reflux gently for 3-4 hours until gas evolution (HCl/SO2) ceases.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Recrystallize the solid residue from n-heptane or toluene.
    
  • Validation: Melting point (71–73°C) and

    
    -NMR (Singlet at 
    
    
    
    4.7 ppm for
    
    
    in
    
    
    ).
Protocol B: Chemoselective N-Alkylation (Drug Linker Synthesis)

This protocol demonstrates the


 preference of p-nitrobenzyl chloride, avoiding over-alkylation.

Reagents: p-Nitrobenzyl chloride, Secondary Amine (e.g., Morpholine),


, Acetonitrile (

).

Workflow:

  • Suspend 1.2 eq of anhydrous

    
     in 
    
    
    
    .
  • Add 1.0 eq of secondary amine. Stir at RT for 10 min.

  • Add 1.0 eq of p-nitrobenzyl chloride dissolved in minimal

    
     dropwise.
    
  • Heat to 60°C. Monitor via TLC (Stationary phase: Silica; Mobile phase: 30% EtOAc/Hexane).

    • Observation: The spot for the chloride (

      
      ) will disappear; the amine product is more polar.
      
  • Purification: Filter inorganic salts. Concentrate filtrate. Acid-base extraction is preferred to remove unreacted neutral chloride.

SynthesisWorkflow Fig 2: Optimized Synthetic Workflow for High-Purity Nitrobenzyl Chloride Start Start: p-Nitrobenzyl Alcohol Reagent Add SOCl2 + cat. DMF (0°C -> Reflux) Start->Reagent Reaction Chlorination (SNi/SN2) Release of SO2 + HCl Reagent->Reaction Isolation Evaporation & Recrystallization (Toluene/Heptane) Reaction->Isolation Product Pure p-Nitrobenzyl Chloride (MP: 71-73°C) Isolation->Product

Safety & Toxicology Architecture

Nitro-substituted benzyl chlorides are potent alkylating agents and lachrymators. Their handling requires a "Zero-Skin-Contact" protocol.[1][2]

Lachrymator Control
  • Mechanism: These compounds alkylate TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.

  • Containment: All weighing and transfers must occur inside a certified fume hood.

  • Neutralization: Glassware should be rinsed with a dilute solution of ammonia or 5% NaOH in methanol before removal from the hood. This converts residual chloride to the less volatile alcohol/ether.

Genotoxicity
  • Risk: As alkylating agents, they can form DNA adducts. p-Nitrobenzyl chloride is mutagenic in Ames tests (Strain TA100).

  • PPE: Double nitrile gloves (0.11 mm minimum thickness each) are mandatory. Immediate removal of gloves upon splash contact is required.

References

  • Kinetic Studies of Benzyl Chlorides

    • Title: Kinetics of reaction of benzyl halides with amines in mixed solvents.[3]

    • Source:Proceedings of the Indian Academy of Sciences, Vol 65.
    • URL:[Link]

  • Photolabile Protecting Groups

    • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.[4]

    • Source:Chemical Reviews, 2023.
    • URL:[Link]

  • Synthesis Protocol

    • Title: p-Nitrobenzoyl Chloride (and related benzyl derivatives).[5]

    • Source:Organic Syntheses, Coll.[6] Vol. 1, p.394.

    • URL:[Link]

  • Solvolysis Mechanisms

    • Title: The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.[5]

    • Source:International Journal of Molecular Sciences, 2019.
    • URL:[Link]

  • Safety D

    • Title: 4-Nitrobenzyl chloride Safety Data Sheet.[7]

    • Source: Fisher Scientific.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitro-3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 2-nitro-3-methylbenzaldehyde, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The synthetic strategy begins with the commercially available starting material, m-xylene, and proceeds through a sequence of nitration, free-radical chlorination, and subsequent oxidation. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and comparative analysis of critical steps to ensure both reproducibility and a deep understanding of the process. We will explore several established methods for the final oxidation of the key 2-nitro-3-methylbenzyl chloride precursor, including the Sommelet, Hass-Bender, and Kröhnke oxidations, providing a robust framework for procedural selection based on laboratory capabilities and desired outcomes.

Strategic Overview: A Multi-Step Approach

The synthesis of 2-nitro-3-methylbenzaldehyde necessitates a strategic, multi-step approach as direct functionalization is not feasible. The target molecule requires precise placement of three different substituents on the aromatic ring. Our synthetic design begins with the nitration of m-xylene to introduce the nitro group, followed by selective halogenation of a methyl group to form the requisite "benzyl chloride precursor." The final stage involves the oxidation of this benzylic chloride to the target aldehyde. This overall workflow is designed to control regioselectivity and maximize the yield of the desired product.

Synthetic_Workflow m_xylene m-Xylene nitro_xylene 2-Nitro-m-xylene m_xylene->nitro_xylene Nitration (H₂SO₄/HNO₃) benzyl_chloride 2-Nitro-3-methylbenzyl Chloride nitro_xylene->benzyl_chloride Chlorination (NCS/Initiator) final_product 2-Nitro-3-methylbenzaldehyde benzyl_chloride->final_product Oxidation (e.g., Sommelet)

Caption: Overall synthetic pathway from m-xylene to 2-nitro-3-methylbenzaldehyde.

Step 1: Synthesis of 2-Nitro-m-xylene via Electrophilic Nitration

Mechanistic Rationale

The nitration of m-xylene is a classic example of electrophilic aromatic substitution. The two methyl groups are ortho-, para-directing activators. Nitration can occur at the C2, C4, or C5 positions. The C2 position is sterically hindered by two adjacent methyl groups, making substitution less likely. The C4 position (para to one methyl group and ortho to the other) is the most electronically activated and sterically accessible, leading to 4-nitro-m-xylene as the major product. The C5 position is sterically accessible but meta to both methyl groups, so it is not favored. The desired 2-nitro-m-xylene is formed as a minor isomer.[1][2] Therefore, careful control of reaction conditions and an efficient purification strategy are critical.

Protocol: Mixed-Acid Nitration of m-Xylene

This protocol is adapted from established procedures for the mononitration of xylenes.[3]

Materials:

  • m-Xylene (99%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • Equip the three-neck flask with the stirrer, dropping funnel, and thermometer, and place it in a large ice bath.

  • Carefully add 120 mL of concentrated sulfuric acid to the flask and cool to below 10°C with stirring.

  • Prepare the nitrating mixture by slowly adding 50 mL of concentrated nitric acid to 70 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Slowly add the prepared nitrating mixture to the dropping funnel.

  • Add 100 mL (0.84 mol) of m-xylene to the stirred sulfuric acid in the reaction flask, ensuring the temperature remains below 15°C.

  • Add the nitrating mixture dropwise from the funnel to the m-xylene solution over a period of 60-90 minutes. Crucially, maintain the internal temperature between 25-30°C. Use the ice bath to control the exothermic reaction.

  • After the addition is complete, continue stirring at 30°C for an additional 60 minutes to ensure the reaction goes to completion.[3]

  • Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with stirring.

  • Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer.

  • Wash the organic layer sequentially with 100 mL of cold water, two 100 mL portions of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude oil is a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene. These isomers must be separated by fractional vacuum distillation.

Parameter Condition Rationale
Reactant Ratio ~1.08 moles H₂SO₄ per mole of xyleneCatalyzes the formation of the nitronium ion (NO₂⁺) from nitric acid.
Nitric Acid 10% molar excessEnsures complete consumption of the starting m-xylene.
Temperature 30°CBalances reaction rate with minimizing the formation of dinitrated byproducts.[3]
Reaction Time 60 minutes post-additionAllows for maximum conversion to mononitrated products.[3]
Typical Isomer Ratio ~85-90% 4-nitro-m-xylene : 10-15% 2-nitro-m-xyleneReflects the directing effects of the methyl groups, favoring substitution at the C4 position.[2][4]

Step 2: Synthesis of 2-Nitro-3-methylbenzyl Chloride

Mechanistic Rationale

The conversion of the methyl group of 2-nitro-m-xylene to a chloromethyl group is achieved via a free-radical halogenation. The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a chlorine radical from a source like N-chlorosuccinimide (NCS) or sulfuryl chloride. This radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. The benzyl radical then reacts with another equivalent of the chlorine source to form the product, 2-nitro-3-methylbenzyl chloride, and propagate the radical chain. Selectivity for the methyl group at the 3-position over the 1-position can be influenced by steric and electronic factors, though mixtures may occur.

Protocol: Free-Radical Chlorination with NCS

Materials:

  • 2-Nitro-m-xylene

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Benzene

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • UV lamp (optional, but recommended for initiation)

Procedure:

  • In the round-bottom flask, dissolve 10 g (0.066 mol) of 2-nitro-m-xylene in 150 mL of CCl₄.

  • Add 9.7 g (0.073 mol, 1.1 equivalents) of NCS and a catalytic amount (approx. 160 mg, 1 mol%) of BPO.

  • Fit the flask with a reflux condenser and flush the system with an inert gas.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. For more reliable initiation, irradiate the flask with a UV lamp.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the surface.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation or by recrystallization from a solvent such as hexanes to yield pure 2-nitro-3-methylbenzyl chloride.

Step 3: Oxidation of the Benzyl Chloride to the Aldehyde

This final transformation is the most critical step. Several methods exist to oxidize a benzyl halide to an aldehyde without over-oxidation to the carboxylic acid. The choice of method often depends on reagent availability, scale, and tolerance for specific byproducts.

Method A: The Sommelet Reaction

The Sommelet reaction provides a mild method for converting benzylic halides to aldehydes using hexamethylenetetramine (hexamine).[5][6]

Mechanistic Insight: The reaction begins with the nucleophilic attack of a nitrogen atom in hexamine on the benzylic carbon, displacing the chloride to form a quaternary ammonium salt (a hexaminium salt). This salt is then hydrolyzed under aqueous acidic conditions. The mechanism involves the transfer of a hydride from the benzylic carbon to a methylene group derived from the hexamine cage, which ultimately hydrolyzes to form the aldehyde and methylamine byproducts.[5][6]

Sommelet_Mechanism cluster_0 Step 1: Salt Formation (Sₙ2) cluster_1 Step 2: Hydrolysis R-CH₂-Cl 2-Nitro-3-methylbenzyl Chloride Salt Hexaminium Salt [R-CH₂-N(C₅H₁₀N₃)]⁺Cl⁻ R-CH₂-Cl->Salt + Hexamine Hexamine Hexamine (C₆H₁₂N₄) Salt_H2O Hexaminium Salt Imine_Intermediate Imine Intermediate [R-CH=NH₂]⁺ Salt_H2O->Imine_Intermediate + H₂O, H⁺ Aldehyde 2-Nitro-3-methyl- benzaldehyde (R-CHO) Imine_Intermediate->Aldehyde + H₂O

Caption: Simplified mechanism of the Sommelet reaction.

Protocol:

  • Dissolve 10 g (0.054 mol) of 2-nitro-3-methylbenzyl chloride in 100 mL of chloroform or 50% aqueous acetic acid.

  • Add 8.3 g (0.059 mol, 1.1 equivalents) of hexamine to the solution.

  • Heat the mixture to reflux for 2-3 hours. The hexaminium salt will often precipitate during this time.

  • Cool the mixture and collect the precipitated salt by filtration. Wash the salt with a small amount of cold ethanol or diethyl ether.

  • To hydrolyze the salt, add it to 150 mL of 50% aqueous acetic acid and reflux the mixture for 2 hours.

  • Cool the reaction mixture and extract the product with three 75 mL portions of diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-nitro-3-methylbenzaldehyde.

  • Purify the product via vacuum distillation or column chromatography.

Method B: The Hass-Bender Oxidation

This method utilizes the sodium salt of 2-nitropropane to convert benzyl halides into the corresponding benzaldehydes.[7][8]

Mechanistic Insight: The reaction begins with the deprotonation of 2-nitropropane to form a nitronate anion. This anion acts as a nucleophile, but unlike in a Henry reaction, the attack occurs through an oxygen atom on the benzylic carbon (O-alkylation) in an Sₙ2 displacement of the chloride. The resulting intermediate undergoes a pericyclic rearrangement, followed by decomposition to yield the benzaldehyde product and dimethyloxime as a byproduct.[7]

Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving 1.5 g (0.065 mol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere.

  • To the cooled sodium ethoxide solution, add 5.8 g (0.065 mol) of 2-nitropropane dropwise, keeping the temperature below 25°C.

  • In a separate flask, dissolve 10 g (0.054 mol) of 2-nitro-3-methylbenzyl chloride in 50 mL of absolute ethanol.

  • Add the benzyl chloride solution to the sodium 2-nitropropanate solution and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture by adding glacial acetic acid.

  • Remove the ethanol via rotary evaporation.

  • Add 100 mL of water to the residue and extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to give the crude aldehyde, which can be purified as described previously.

Comparison of Oxidation Methods
Method Reagents Pros Cons Typical Yield
Sommelet Reaction Hexamine, Water/Acetic AcidMild conditions, readily available and inexpensive reagents.[5]Can be slow, isolation of the intermediate salt is sometimes required.[9]50-70%
Hass-Bender Oxidation Sodium salt of 2-nitropropane, EthanolGood for substrates sensitive to harsh conditions.[7][8]Requires anhydrous conditions, 2-nitropropane is a regulated substance.60-80%
Kröhnke Oxidation Pyridine, p-Nitrosodimethylaniline, AcidHigh yields, generally clean reactions.[10]Involves toxic reagents (pyridine) and a carcinogenic reagent (p-nitrosodimethylaniline).70-90%

Safety and Handling

  • Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Perform nitrations in a well-ventilated chemical fume hood.

  • Halogenating Agents: NCS and CCl₄ are toxic and/or carcinogenic. Handle with extreme care in a fume hood. Benzyl chlorides are lachrymators and skin irritants.

  • Nitroaromatics: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Exothermic Reactions: The nitration step is highly exothermic. Maintain strict temperature control with an efficient cooling bath to prevent runaway reactions and the formation of dangerous, over-nitrated byproducts.

References

  • Filo. (2025, March 14). How are products formed in nitration of m xylene? Retrieved from Filo. [Link]

  • Zhang, L., et al. (2021). Process design of two-step mononitration of m-xylene in a microreactor. ResearchGate. [Link]

  • Kobe, K. A., & Brennecke, H. M. (1954). Mononitration of m-Xylene. Industrial & Engineering Chemistry. [Link]

  • Reddy, K. M., et al. (2002). Process for the nitration of xylene isomers using zeolite beta catalyst.
  • Wang, Y., et al. (2015). Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
  • Wikipedia. Hass–Bender oxidation. Retrieved February 24, 2026, from [Link]

  • PrepChem. Preparation of 2-Nitro-3-Methylbenzotrichloride. Retrieved February 24, 2026, from [Link]

  • SynArchive. Hass-Bender Oxidation. Retrieved February 24, 2026, from [Link]

  • Černuch, E., et al. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • Partenheimer, W. (1996). Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.
  • Grokipedia. Sommelet reaction. Retrieved February 24, 2026, from [Link]

  • European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds. (EP 0150169 B1). [Link]

  • Name Reactions in Organic Synthesis. Sommelet Reaction.
  • Google Patents. Production of 2-nitro-3-methylbenzoic acid. (JPH05132450A).
  • Wikipedia. Sommelet reaction. Retrieved February 24, 2026, from [Link]

  • Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions.

Sources

Preparation of hydroxybenzophenone UV stabilizers using nitrobenzyl intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Hydroxybenzophenone UV Stabilizers Using Nitrobenzyl Intermediates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybenzophenone-based compounds are a cornerstone in the formulation of ultraviolet (UV) stabilizers, critical for protecting materials and pharmaceutical formulations from photodegradation. While direct Friedel-Crafts acylation of phenols is a common synthetic route, it can suffer from poor regioselectivity and side reactions.[1] This guide details an alternative, multi-step synthetic strategy that utilizes nitrobenzyl intermediates. This approach offers a robust and controlled pathway to specific isomers of hydroxybenzophenones by building the molecular framework sequentially before introducing the critical hydroxyl group in the final step. The core of this strategy involves an initial Williamson ether synthesis, followed by nitro group reduction, and finally, a diazotization-hydroxylation sequence. This document provides a comprehensive overview of the chemical principles, step-by-step experimental protocols, and critical safety considerations for each stage of the synthesis.

Introduction and Strategic Overview

Benzophenone derivatives containing hydroxyl groups, particularly at the ortho position to the carbonyl, are highly effective UV absorbers. Their mechanism involves the formation of a stable intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This arrangement allows for the efficient dissipation of absorbed UV energy as heat through a tautomerization process, preventing the energy from initiating degradative chemical reactions.[2]

The synthetic route detailed herein circumvents the challenges of direct acylation by using a nitrobenzyl group as a masked precursor for the desired hydroxyl functionality. This method provides greater control over the final product's substitution pattern.

The overall synthetic pathway can be visualized as a three-stage process:

  • Ether Formation: Coupling a substituted phenol with a nitrobenzyl halide to form a nitrobenzyl phenyl ether.

  • Amine Formation: Selective reduction of the aromatic nitro group to a primary amine.

  • Hydroxylation: Conversion of the primary amine to a hydroxyl group via a diazonium salt intermediate.[3]

Overall Synthetic Workflow

G cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Hydroxylation Phenol Substituted Phenol Ether Nitrobenzyl Phenyl Ether Intermediate Phenol->Ether Williamson Ether Synthesis (Base, Solvent) NB_Halide Nitrobenzyl Halide NB_Halide->Ether Amine Aminobenzyl Phenyl Ether Intermediate Ether->Amine Nitro Group Reduction (e.g., SnCl₂, HCl) Diazonium Diazonium Salt (in situ) Amine->Diazonium Diazotization (NaNO₂, Acid, <5°C) FinalProduct Hydroxybenzophenone (Final Product) Diazonium->FinalProduct Hydrolysis (Heat)

Part A: Synthesis of the Nitrobenzyl Phenyl Ether Intermediate

Principle and Mechanism

This stage employs the Williamson ether synthesis, a classic Sₙ2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[4][5] Phenols are sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate or sodium hydroxide.[6] The choice of a primary benzyl halide (e.g., nitrobenzyl chloride) is crucial as Sₙ2 reactions are most efficient with unhindered substrates.[5]

Causality: The reaction is typically performed in a polar aprotic solvent like acetone or dimethylformamide (DMF), which effectively solvates the cation (e.g., K⁺) but not the phenoxide anion, leaving the latter highly nucleophilic and accelerating the reaction rate.[7]

Detailed Experimental Protocol: Synthesis of 4-(4-Nitrobenzyloxy)phenol

This protocol describes the synthesis of a representative intermediate. Molar equivalents should be adjusted based on the specific starting materials used.

Materials:

  • 4-Hydroxyphenol (hydroquinone): 1.0 eq.

  • 4-Nitrobenzyl chloride: 1.05 eq.

  • Potassium carbonate (K₂CO₃), anhydrous: 2.0 eq.

  • Acetone, anhydrous: 10 mL per gram of hydroquinone

  • Potassium iodide (KI), catalytic amount

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenol, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask. Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 4-nitrobenzyl chloride to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of fresh acetone.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then dissolved in ethyl acetate and washed sequentially with 1M NaOH (to remove unreacted phenol) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure nitrobenzyl phenyl ether.

Characterization: Successful synthesis can be confirmed by ¹H NMR (appearance of benzylic protons ~5.0-5.2 ppm) and IR spectroscopy (characteristic C-O-C ether stretch ~1250 cm⁻¹ and strong nitro group stretches ~1520 and 1340 cm⁻¹).

Part B: Reduction of the Nitro Group to a Primary Amine

Principle and Mechanism

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[8] A variety of reducing agents can accomplish this, including catalytic hydrogenation (H₂ over Pd/C) or metal/acid combinations.[9][10] For laboratory-scale synthesis, stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a reliable and effective method.[9] The mechanism involves the transfer of electrons from the metal (Sn²⁺ being oxidized to Sn⁴⁺) to the nitro group, followed by protonation steps that ultimately lead to the amine and water.

Causality: The reaction is performed in a strong acidic medium (HCl) which serves to protonate the intermediates and keep the resulting amine in its soluble ammonium salt form, preventing side reactions. A basic workup is then required to neutralize the acid and liberate the free amine.

Detailed Experimental Protocol: Synthesis of 4-(4-Aminobenzyloxy)phenol

Materials:

  • 4-(4-Nitrobenzyloxy)phenol: 1.0 eq.

  • Stannous chloride dihydrate (SnCl₂·2H₂O): 4.0-5.0 eq.

  • Concentrated Hydrochloric Acid (HCl): Sufficient volume to dissolve the tin salt

  • Sodium hydroxide (NaOH), 5M solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve stannous chloride dihydrate in concentrated HCl. This may require gentle warming.

  • Add the solution of the nitro-intermediate in ethanol or THF to the SnCl₂/HCl solution dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to 60-70°C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 5M NaOH solution. This is a highly exothermic process and requires efficient cooling. A thick, white precipitate of tin hydroxides will form. Continue adding base until the solution is strongly alkaline (pH > 12).

  • Extract the aqueous slurry with ethyl acetate (3 x volume). The product amine will move into the organic layer.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the aminobenzyl phenyl ether, which can be purified further if necessary.

Characterization: The conversion is confirmed by the disappearance of the nitro group peaks in the IR spectrum and the appearance of N-H stretching bands (~3300-3500 cm⁻¹). In ¹H NMR, the aromatic proton signals will shift due to the change from a strongly electron-withdrawing (-NO₂) to a strongly electron-donating (-NH₂) group.

Part C: Diazotization and Hydroxylation

Principle and Mechanism

This final stage is the most critical and sensitive. It proceeds via a Sandmeyer-type reaction.[11][12] The primary aromatic amine is first converted into an aryl diazonium salt by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[13][14] This process, known as diazotization, must be carried out at low temperatures (0-5°C) as diazonium salts are thermally unstable.[15]

The resulting diazonium salt is a superb leaving group (N₂ gas).[16] By simply heating the aqueous solution of the diazonium salt, the diazonium group is displaced by water (a weak nucleophile) to form the corresponding phenol.[17][18]

Causality: Strict temperature control below 5°C is paramount during diazotization to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[15] The in situ generation of nitrous acid is necessary because it is unstable and decomposes readily.[]

Detailed Experimental Protocol: Synthesis of 4-(4-Hydroxybenzyloxy)phenol

Materials:

  • 4-(4-Aminobenzyloxy)phenol: 1.0 eq.

  • Hydrochloric Acid (HCl), 3M: ~10 mL per gram of amine

  • Sodium nitrite (NaNO₂): 1.1 eq.

  • Urea (small amount)

  • Sulfuric Acid (H₂SO₄), 10% v/v

Procedure:

  • Dissolve the amino-intermediate in 3M HCl in a beaker, cooling it in an ice-salt bath to maintain a temperature between 0 and 5°C. Stir until a fine slurry of the amine hydrochloride salt is formed.

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the temperature never exceeds 5°C . Monitor for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • Once the addition is complete and a slight excess of nitrous acid is detected, stir for an additional 15 minutes at 0-5°C.

  • Quench the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

  • To facilitate hydrolysis, add the cold diazonium salt solution to a separate flask containing boiling 10% aqueous H₂SO₄. Vigorous evolution of N₂ gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Troubleshooting

StageReactionKey ParametersTypical YieldTroubleshooting Guide
A Williamson Ether SynthesisReflux, 12-18h70-90%Low Yield: Ensure anhydrous conditions; use a stronger base if needed.[20]
B Nitro Reduction60-70°C, 2-4h80-95%Incomplete Reaction: Increase amount of SnCl₂ or reaction time. Product Loss: Ensure workup pH is >12 to fully precipitate tin salts and liberate the free amine.
C Diazotization/Hydroxylation0-5°C (Diazotization), Reflux (Hydrolysis)50-70%Low Yield/Dark Tars: Temperature exceeded 5°C during diazotization.[15] Incomplete Diazotization: Ensure sufficient acid and NaNO₂ are used.

Safety and Handling

  • Nitroaromatic Compounds: Many nitroaromatics are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acids and Bases: Concentrated HCl, H₂SO₄, and strong NaOH solutions are highly corrosive. Handle with extreme care. Neutralization steps are highly exothermic and require effective cooling.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be shock-sensitive explosives.[21] NEVER isolate the diazonium salt intermediate. Always use it in situ as a solution.[15] Maintain strict temperature control and quench any excess nitrous acid with urea or sulfamic acid before heating or disposal.[15] All operations involving diazonium salts should be conducted behind a blast shield.[22]

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • ReactionFlash. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Chemistry Notes. (2020). DIAZONIUM SALTS. Available at: [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. Available at: [Link]

  • Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Eureka | Patsnap. (2008). Preparation of 4-hydroxy benzophenone. Available at: [Link]

  • OrganicChemGuide. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Semantic Scholar. (2012). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • ResearchGate. (2012). (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Application of Reactive Dyes Containing a Hydroxybenzophenone Ultraviolet Absorber. Available at: [Link]

  • ResearchGate. (n.d.). Chemical derivatization of aminobenzyl-modified carbons by reaction.... Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

  • IntechOpen. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • Scribd. (n.d.). Diazotization. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). A single-pot synthesis of 4-hydroxybenzophenones via acid-catalyzed alkoxylation of p-quinone methides followed by DDQ-assisted oxo-demethoxylation. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Available at: [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for 1-(Chloromethyl)-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(Chloromethyl)-3-methyl-2-nitrobenzene (also referred to as 2-Nitro-3-methylbenzyl chloride) is a highly reactive benzylic halide intermediate. Its structural utility in drug development—specifically as a scaffold for heterocyclic synthesis—is matched by its inherent instability.

Critical Hazard: This compound is a potent lachrymator and corrosive agent. Degradation not only destroys the reagent but releases hydrogen chloride (HCl) gas, creating an inhalation hazard and pressurizing storage vessels.

PropertySpecification
Functional Group Benzylic Chloride (

)
Primary Threat Moisture-induced Hydrolysis
Degradation Products 2-Nitro-3-methylbenzyl alcohol + HCl (gas)
Storage Class Corrosive / Moisture Sensitive / Cold Storage

Module 1: The Science of Degradation

Why does this compound fail?

To prevent degradation, one must understand the mechanism. Benzylic chlorides occupy a unique reactivity "sweet spot" where they are susceptible to both


 and 

nucleophilic attacks.
The Hydrolysis Cascade

Upon exposure to atmospheric moisture, the compound undergoes hydrolysis.[1] While the ortho-nitro group is electron-withdrawing (which theoretically destabilizes the carbocation intermediate of an


 pathway), the benzylic position remains sufficiently labile to react with water.

The "Acid Spike" Phenomenon: The reaction produces HCl as a byproduct. In a closed container, this HCl cannot escape. An acidic environment often catalyzes further decomposition or promotes autocatalytic cycles in impurities. Furthermore, HCl gas increases headspace pressure, compromising container seals and inviting more moisture ingress.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation flow and the critical intervention points.

HydrolysisPathway Compound 1-(Chloromethyl)- 3-methyl-2-nitrobenzene Transition Transition State (Activated Complex) Compound->Transition Activation Moisture Atmospheric Moisture (H₂O) Moisture->Compound Nucleophilic Attack Alcohol Degradant: Benzyl Alcohol Deriv. Transition->Alcohol Hydrolysis HCl Byproduct: HCl Gas Transition->HCl Elimination Corrosion Seal Failure & Contamination HCl->Corrosion Acid Attack on Cap Corrosion->Moisture Feedback Loop (More Ingress)

Figure 1: The autocatalytic degradation loop. Note how HCl generation compromises the container, leading to further moisture ingress.

Module 2: Storage Protocols (The Double-Barrier System)

Field-proven methodologies for long-term stability.

Do not rely on the vendor's original packaging once opened. Implement the Double-Barrier System immediately upon receipt.

Step-by-Step Storage SOP
  • Primary Containment (The Vessel):

    • Transfer material to an amber glass vial (protects from photolysis).

    • Cap Selection: Use a cap with a Teflon (PTFE) liner .

    • Why? Standard polyethylene cone liners are permeable to HCl gas over time; PTFE is chemically inert.

  • Atmospheric Control (The Headspace):

    • Argon Backfill: Before closing, gently flow dry Argon or Nitrogen into the vial for 10-15 seconds.

    • Why? Argon is heavier than air and creates a "blanket" over the solid, displacing moisture-laden air.

  • Secondary Containment (The Desiccator):

    • Place the tightly sealed vial inside a larger jar or a vacuum desiccator containing Drierite™ (CaSO₄) or activated Molecular Sieves (4Å) .

    • Crucial: Do not let the desiccant touch the vial directly if using loose chemicals; use a secondary jar.

  • Thermal Regulation:

    • Store at 2°C to 8°C (Refrigerator).

    • Warning: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (see FAQ).

Summary of Conditions
ParameterRecommendationMechanism of Protection
Temperature 2°C – 8°CSlows kinetic rate of hydrolysis (

).
Atmosphere Dry Argon/NitrogenRemoves reactant (H₂O) from headspace.
Container Amber Glass + PTFE LinerPrevents photolysis and HCl corrosion.
Secondary Desiccator JarScavenges moisture that permeates the fridge.

Module 3: Troubleshooting & FAQs

Direct solutions for common laboratory scenarios.

Visualization: Decision Logic for Material Assessment

Troubleshooting Start Inspect Material IsLiquid Is material sticky/liquid? Start->IsLiquid Smell Acrid/Acidic Smell? IsLiquid->Smell No Discard DISCARD (Irreversible Hydrolysis) IsLiquid->Discard Yes (Gumming) Color Color Change? Smell->Color No Smell->Discard Yes (HCl Present) Recrystallize Purify via Recrystallization Color->Recrystallize Yes (Minor Oxidation) Use Safe to Use Color->Use No

Figure 2: Rapid assessment logic for determining reagent viability.

Frequently Asked Questions

Q1: The solid has turned into a sticky gum. Can I dry it?

  • Answer: No. This "gumming" is the eutectic mixture of the starting chloride and the hydrolysis product (alcohol). Once this phase change occurs, the purity is likely <80%. The material should be discarded as the HCl generated has likely degraded the remaining compound.

Q2: I smell an acrid odor when I open the fridge. What happened?

  • Answer: The primary container seal has failed. The compound has hydrolyzed, releasing HCl gas which has escaped the vial.

  • Action: Immediately vent the fridge area. Check other chemicals in the fridge, as HCl gas can cross-contaminate and degrade acid-sensitive reagents (e.g., silyl ethers, acetals).

Q3: How do I handle a frozen bottle without introducing water?

  • Answer: This is the #1 cause of failure. When you remove a cold bottle (

    
    C) into a warm lab (
    
    
    
    C), moisture from the air immediately condenses on the glass and inside the cap threads.
  • Protocol: Place the cold vial in a desiccator or a Ziploc bag with desiccant and let it stand for 30 minutes until it reaches room temperature before opening.

Q4: Can I store this in a freezer (-20°C)?

  • Answer: Yes, but it is often unnecessary if the seal is good. Freezers often have high humidity (frost). If storing at -20°C, the "warm-up" period described in Q3 is even more critical.

Module 4: Quality Control (QC)

Verifying purity before critical experiments.

Before using stored material in a high-value synthesis, run this rapid QC check.

Rapid TLC Protocol:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 20% Ethyl Acetate / 80% Hexanes.

  • Visualization: UV (254 nm).

  • Interpretation:

    • High

      
       Spot:  this compound (Non-polar).
      
    • Low

      
       Spot:  2-Nitro-3-methylbenzyl alcohol (Polar, H-bonding).
      
    • Criterion: If the lower spot is visible by naked eye under UV, purity is likely <95%. Purify or discard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13573563, this compound. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for reactivity of benzylic halides).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride.[2] (Handling protocols for lachrymators/corrosives).[3][4][5] Retrieved from [Link]

Sources

Technical Support Center: Controlling Polychlorination in Benzyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for controlling polychlorinated side products during the synthesis of benzyl chloride. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.

Introduction: The Challenge of Selective Monochlorination

The synthesis of benzyl chloride (C₆H₅CH₂Cl) via the free-radical chlorination of toluene is a cornerstone of industrial organic synthesis.[1][2] The reaction is typically initiated by UV light or heat, which promotes the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals.[3][4][5] These radicals then abstract a hydrogen atom from the methyl group of toluene to form a resonance-stabilized benzyl radical.[3][6][7] This radical subsequently reacts with another molecule of chlorine to yield the desired benzyl chloride and a new chlorine radical, thus propagating the chain reaction.[5][8]

However, the process is complicated by the propensity for over-chlorination, leading to the formation of benzal chloride (C₆H₅CHCl₂) and benzotrichloride (C₆H₅CCl₃) as significant byproducts.[1][2][9] These polychlorinated species arise from the further reaction of benzyl chloride and benzal chloride with chlorine radicals.[7][8] Controlling the reaction to favor monochlorination is a critical challenge that directly impacts product purity, yield, and the economic viability of the process.

This guide provides a structured approach to understanding and mitigating the formation of these undesirable side products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that leads to the formation of polychlorinated byproducts like benzal chloride and benzotrichloride?

A1: The formation of polychlorinated byproducts is a direct consequence of the free-radical chain mechanism. Once benzyl chloride is formed, the remaining benzylic hydrogens are still susceptible to abstraction by chlorine radicals. The resulting chlorobenzyl radical can then react with another chlorine molecule to form benzal chloride. This process can repeat to form benzotrichloride.[7][8] The reaction is a series of consecutive free-radical substitutions.[10]

dot graph "Free_Radical_Chlorination_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Toluene [label="Toluene\n(C₆H₅CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylRadical [label="Benzyl Radical\n(C₆H₅CH₂•)", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylChloride [label="Benzyl Chloride\n(C₆H₅CH₂Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BenzalChloride [label="Benzal Chloride\n(C₆H₅CHCl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzotrichloride [label="Benzotrichloride\n(C₆H₅CCl₃)", fillcolor="#FBBC05", fontcolor="#202124"];

Toluene -> BenzylRadical [label="+ Cl•\n- HCl"]; BenzylRadical -> BenzylChloride [label="+ Cl₂\n- Cl•"]; BenzylChloride -> BenzalChloride [label="+ Cl•, - HCl\n+ Cl₂, - Cl•"]; BenzalChloride -> Benzotrichloride [label="+ Cl•, - HCl\n+ Cl₂, - Cl•"]; } dot

Caption: Consecutive free-radical chlorination of toluene.

Q2: How does reaction temperature influence the selectivity of monochlorination?

A2: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can decrease selectivity for benzyl chloride. While elevated temperatures (typically 110-120°C) are often used in industrial settings to ensure a sufficient reaction rate, they can also promote the formation of polychlorinated products.[11] Conversely, temperatures above 70°C can also increase the likelihood of side-chain chlorination byproducts.[12] Finding the optimal temperature is a balance between achieving a practical reaction rate and minimizing over-chlorination.

Q3: What is the role of the chlorine-to-toluene molar ratio in controlling polychlorination?

A3: The molar ratio of chlorine to toluene is a primary handle for controlling the extent of chlorination. A high excess of toluene favors the formation of benzyl chloride because a chlorine radical is statistically more likely to encounter a toluene molecule than a benzyl chloride molecule. As the concentration of benzyl chloride increases, so does the probability of it reacting further.[13] In many industrial processes, the conversion of toluene is deliberately kept low (e.g., below 50%) to maximize selectivity for the mono-chlorinated product, with the unreacted toluene being recycled after separation.[10][11]

Q4: Are there alternatives to using chlorine gas for the synthesis of benzyl chloride?

A4: Yes, several alternative chlorinating agents have been explored to improve safety and selectivity. These include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA).[2] For instance, visible light-mediated chlorination using NCS with a photocatalyst has been shown to be effective for electron-deficient substrates.[14] These reagents can offer milder reaction conditions and, in some cases, higher selectivity, but their cost and atom economy are important considerations for large-scale production.

Troubleshooting Guide

Issue 1: My reaction produces a high percentage of benzal chloride and benzotrichloride, even at low toluene conversion.

Potential Cause Troubleshooting Action Scientific Rationale
Poor mixing/localized high chlorine concentration Improve agitation in the reactor. Ensure the chlorine gas inlet is positioned for rapid dispersion.Inadequate mixing can create regions with a high concentration of chlorine, leading to rapid, localized over-chlorination of the newly formed benzyl chloride before it can be dispersed into the bulk solution.
Incorrect temperature control Verify the accuracy of your temperature probes and ensure uniform heating. A temperature gradient within the reactor can lead to "hot spots" where the reaction rate and subsequent polychlorination are significantly higher.The rate of the second and third chlorination steps increases with temperature.[7] Maintaining a consistent and controlled temperature is crucial for selectivity.
Presence of radical initiators or contaminants Ensure the toluene and chlorine are free from impurities that could act as uncontrolled radical initiators. Some metal ions can also influence radical reactions.Unwanted initiators can increase the overall radical concentration, leading to a less controlled reaction and a higher likelihood of polychlorination.

dot graph "Troubleshooting_High_Polychlorination" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="High Polychlorination Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMixing [label="Verify Reactor Agitation\nand Gas Dispersion", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Confirm Uniform Temperature\n(No Hot Spots)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Analyze Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeRatio [label="Decrease Cl₂:Toluene Ratio\n(Increase Toluene Excess)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Reduced Polychlorination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMixing; Start -> CheckTemp; Start -> CheckPurity; CheckMixing -> OptimizeRatio; CheckTemp -> OptimizeRatio; CheckPurity -> OptimizeRatio; OptimizeRatio -> Result; } dot

Caption: Decision workflow for troubleshooting high polychlorination.

Issue 2: The reaction is slow, and upon increasing the chlorine flow rate, I observe a significant increase in polychlorinated byproducts.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient initiation (UV light intensity or temperature) If using photochlorination, ensure the light source is of the correct wavelength and intensity and that the reactor material is UV-transparent. If using thermal initiation, consider a modest temperature increase while monitoring selectivity.The rate of initiation (formation of the initial chlorine radicals) is the rate-limiting step. If initiation is slow, the overall reaction will be slow. Simply increasing the concentration of a reactant (chlorine) without addressing the initiation rate can lead to poor selectivity.
Presence of radical inhibitors Ensure starting materials are free from inhibitors (e.g., certain phenols or amines) that can quench the radical chain reaction.Radical inhibitors will consume the chlorine radicals, slowing down or stopping the chain reaction. This necessitates harsher conditions (higher chlorine concentration or temperature) to achieve a reasonable conversion, which in turn can decrease selectivity.

Issue 3: I am observing the formation of ring-chlorinated byproducts (chlorotoluenes).

Potential Cause Troubleshooting Action Scientific Rationale
Presence of Lewis acid catalysts Ensure the reactor and all equipment are free from iron or other Lewis acid contaminants. The use of iron-free reactors is standard practice.[13]Lewis acids, such as iron(III) chloride (which can form from the reaction of HCl with iron rust), catalyze electrophilic aromatic substitution (ring chlorination), which competes with the desired free-radical side-chain chlorination.[15]
Reaction conditions favoring electrophilic substitution Avoid conditions that promote the formation of ionic species. The reaction should be run under conditions that favor free-radical formation (UV light or high temperature in the absence of Lewis acids).Ring chlorination is an electrophilic substitution reaction, while side-chain chlorination is a free-radical substitution.[8] The reaction conditions must be carefully controlled to favor the desired pathway.

Experimental Protocols

Protocol 1: Analysis of Benzyl Chloride and Polychlorinated Impurities by HPLC

This protocol provides a general method for the separation and quantification of benzyl chloride and its common polychlorinated impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/photodiode array detector.[16]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[17]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 55% acetonitrile and 45% water.[17][18]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: Monitoring at approximately 210-220 nm allows for the detection of the aromatic compounds.[17][19]

  • Injection Volume: 20 µL.[17][18]

3. Sample Preparation:

  • Carefully prepare a standard mixture containing known concentrations of toluene, benzyl chloride, benzal chloride, and benzotrichloride in the mobile phase to determine their respective retention times.

  • Dilute the reaction mixture sample to an appropriate concentration (e.g., 1-3 mg/mL) in the mobile phase.[17][18]

4. Analysis:

  • Inject the standards and the sample.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Quantify the components by comparing their peak areas to a calibration curve generated from the standards.

Protocol 2: Lab-Scale Purification of Benzyl Chloride by Vacuum Distillation

This protocol is for the removal of unreacted toluene and higher-boiling polychlorinated byproducts.

1. Drying:

  • Before distillation, dry the crude benzyl chloride mixture with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[17][20]

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus designed for vacuum operation. A short Vigreux column can enhance separation.

  • Ensure all glass joints are properly sealed.

  • Connect the apparatus to a vacuum pump via a cold trap to protect the pump.[17]

3. Distillation Procedure:

  • Filter the dried crude product into the distillation flask and add boiling chips.

  • Gradually apply vacuum to the system.

  • Gently heat the distillation flask.

  • Collect and discard the initial low-boiling fraction, which will primarily be unreacted toluene (boiling point ~111°C at atmospheric pressure).

  • Collect the main fraction of benzyl chloride at its boiling point corresponding to the applied pressure (e.g., ~179°C at atmospheric pressure, significantly lower under vacuum).[5][15]

  • Stop the distillation before the flask boils to dryness to avoid concentrating the high-boiling benzal chloride and benzotrichloride impurities.[17]

4. Storage:

  • Store the purified benzyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis from atmospheric moisture.[17]

References

  • Wikipedia. Benzyl chloride. [Link]

  • Clark, J. (2015). The reaction between methylbenzene and chlorine - a free radical substitution reaction. Chemguide. [Link]

  • Filo. (2025, February 25). Reaction of toulene with Cl2 in the presence of light gives Y. Find Y. [Link]

  • Vedantu. Chlorination of toluene in presence of light and heat class 12 chemistry CBSE. [Link]

  • Yin, J. (2004). Side-chain chlorination of toluene with new photosensitive catalyst. Journal of Tianjin University. [Link]

  • Semen, J., & Gelblum, A. (1976). U.S. Patent No. 3,974,093. U.S.
  • Chemcess. (2024, April 18). Benzyl Chloride: Properties, Production And Uses. [Link]

  • Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. [Link]

  • Chemistry Stack Exchange. (2018, July 4). Why does chlorination of toluene stop at two chlorine atoms? [Link]

  • LookChem. Purification of Benzyl chloride. [Link]

  • D'auria, M., & Cacciatore, G. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 30(2), 475. [Link]

  • CN1136551A - Method for producing benzyl chloride with high conversion ration - Google P
  • CN107473931A - The production method of benzyl chloride - Google P
  • Rosenberg, H., & Rausch, D. (1977). U.S. Patent No. 4,031,144. U.S.
  • Gubelmann, I., Weiland, H. J., & Stallmann, O. (1930). U.S. Patent No. 1,761,475. U.S.
  • Yin, J. (2004). Side-Chain Chlorination of Toluene with New Photosensitive Catalyst. Journal of Tianjin University. [Link]

  • Gemoets, H. P. L., et al. (2015). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. Eindhoven University of Technology research portal. [Link]

  • Organic Chemistry Portal. Synthesis of benzyl chlorides. [Link]

  • Sciencemadness Discussion Board. (2010, June 29). Interesting benzyl chloride synth I discovered. [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]

  • Vaia. Problem 33 Chlorination of toluene in prese... [FREE SOLUTION]. [Link]

  • Martínez, S. S., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Liquid Chromatography & Related Technologies, 32(4), 574-585. [Link]

  • CN101070265A - Method for producing benzyl chloride compound - Google P
  • Wheeler Scientific. (2025, March 20). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals [Video]. YouTube. [Link]

  • Wang, Y., et al. (2026, January 2). Mechanochemical upcycling of poly (vinyl chloride) for alcohol halogenation. Nature Communications, 17(1), 1-10. [Link]

  • Martínez, S. S., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 32(4), 574-585. [Link]

  • Martínez, S. S., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of liquid chromatography & related technologies, 32(4), 574–585. [Link]

  • Hong, E. J., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food science & nutrition, 10(5), 1600–1607. [Link]

  • Satyanarayana, B., et al. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 7(4), 127-133. [Link]

Sources

Technical Support Center: Stability & Handling of 1-(Chloromethyl)-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers working with 1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS: 60468-54-4), also known as 2-Nitro-3-methylbenzyl chloride.

The content focuses on the compound's critical instability under basic conditions, troubleshooting synthetic failures, and providing safe, validated handling protocols.

Status: Active | Severity: High (Safety Critical) | Audience: Senior Chemists, Process Engineers

⚠️ CRITICAL SAFETY ALERT: BASE INCOMPATIBILITY

Do not expose this compound to strong, concentrated bases (NaOH, KOH, alkoxides) without rigorous thermal control.

  • Hazard: Benzylic nitro compounds are prone to explosive decomposition or violent exotherms in the presence of strong bases. The acidity of the benzylic protons, combined with the electron-withdrawing nitro group, facilitates the formation of unstable nitronic acids and carbanions that can undergo rapid oxidative dimerization or polymerization.

  • Immediate Action: If a reaction mixture turns black/dark red and exotherms rapidly, evacuate the hood and lower the sash. Do not attempt to cap the vessel.

Part 1: Stability Profile & Mechanism

User Question: Why does my starting material degrade rapidly in basic media even at room temperature?

The "Ortho-Nitro" Effect

The instability of this compound stems from the specific arrangement of the 2-nitro and 1-chloromethyl groups.

  • Benzylic Acidity: The ortho-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the benzylic methylene protons (-CH₂Cl).

  • Rapid Hydrolysis: In aqueous base, the hydroxide ion acts as a nucleophile, displacing the chloride to form the alcohol (1-(Hydroxymethyl)-3-methyl-2-nitrobenzene). This is the primary degradation pathway.

  • Oxidative Dimerization (Stilbene Formation): Under anhydrous basic conditions, the deprotonated benzylic carbon can attack another molecule of starting material, leading to stilbene derivatives (dimers) via radical-anion mechanisms.

  • Steric Strain (3-Methyl Group): The methyl group at position 3 forces the nitro group out of planarity with the benzene ring (steric inhibition of resonance). While this might theoretically dampen the electronic withdrawal, it often makes the nitro group more labile towards displacement or complex redox rearrangements.

Stability Visualization

The following diagram illustrates the competing pathways when the compound is exposed to base.

StabilityPathways Start 1-(Chloromethyl)- 3-methyl-2-nitrobenzene Carbanion Benzylic Carbanion (Deep Red/Purple) Start->Carbanion Deprotonation (Fast) Alcohol Benzyl Alcohol (Hydrolysis Product) Start->Alcohol Sn2 Substitution (Aqueous Base) Base Base (OH- or B:) Dimer Dinitrostilbene (Oxidative Dimer) Carbanion->Dimer Self-Reaction (Radical Mechanism)

Caption: Figure 1. Competing degradation pathways under basic conditions. The red pathway represents the formation of reactive carbanions leading to complex mixtures.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Reaction Mixture Turns Deep Red/Black

User Report: "I added NaH to my reaction in THF, and the solution instantly turned opaque black/purple. TLC shows a streak."

Diagnosis: Formation of a Meisenheimer Complex or Benzylic Carbanion .

  • Explanation: The base deprotonated the benzylic position (or attacked the ring) rather than acting as a nucleophile for your intended reaction. The deep color is characteristic of charge-transfer complexes in nitro-aromatics.

  • Solution:

    • Switch Base: Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (DIPEA, TEA).

    • Change Solvent: Avoid polar aprotic solvents (DMF, DMSO) with strong bases, as they enhance base strength. Use DCM or Toluene.

    • Protocol Adjustment: Add the base slowly at 0°C.

Issue 2: Low Yield in Alkylation Reactions

User Report: "Attempting to alkylate an amine. Getting <30% yield and recovering benzyl alcohol."

Diagnosis: Competitive Hydrolysis.

  • Explanation: If using aqueous base (Schotten-Baumann conditions) or hygroscopic bases, hydroxide ions compete with your amine nucleophile.

  • Solution:

    • Dry System: Switch to anhydrous conditions. Use molecular sieves in the solvent.

    • Phase Transfer Catalysis (PTC): If aqueous base is required, use a PTC (e.g., TBAB) and a non-miscible solvent (DCM/Water biphasic system) to protect the benzylic chloride from bulk hydrolysis.

Issue 3: Starting Material Disappears but No Product

User Report: "Starting material is consumed, but product peak is missing. NMR shows complex aromatic region."

Diagnosis: Polymerization/Decomposition.[1]

  • Explanation: The 3-methyl group creates steric hindrance. If the nucleophile is bulky, the substitution is slow, allowing the base to degrade the starting material via the "ortho-nitro" radical pathway.

  • Solution:

    • Increase Nucleophile Concentration: Push the kinetics toward substitution (Sn2) rather than elimination/degradation. Use 2-3 equivalents of nucleophile.

    • Lower Temperature: Run the reaction at -10°C to 0°C to suppress high-activation-energy degradation pathways.

Part 3: Validated Experimental Protocols

Protocol A: Stability Testing (Go/No-Go Test)

Use this protocol to determine if your specific basic conditions are safe.

ParameterSpecification
Scale 50 mg (Micro-scale only)
Solvent DMSO-d6 or CDCl3 (for immediate NMR)
Base The specific base intended for synthesis (0.5 eq)
Temperature 20°C (Room Temp)

Steps:

  • Dissolve 50 mg of this compound in 0.7 mL solvent.

  • Acquire T=0 NMR/TLC.

  • Add 0.5 equivalents of the target base.

  • Observation:

    • Yellow/Clear: Stable.[2] Proceed.

    • Orange: Caution.[1][2][3] Monitor closely.

    • Deep Purple/Black:UNSTABLE. Abort. Do not scale up.

Protocol B: Optimized N-Alkylation (Avoiding Strong Base)

Recommended workflow for coupling amines without degradation.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

  • Reagents:

    • 1.0 eq this compound[3]

    • 1.2 eq Amine (Nucleophile)

    • 1.5 - 2.0 eq DIPEA (Hünig's Base) or K₂CO₃ (anhydrous) .

    • Catalyst (Optional): 0.1 eq NaI (Finkelstein condition) to accelerate Sn2.

  • Procedure:

    • Dissolve amine and base in solvent.

    • Cool to 0°C .

    • Add the benzylic chloride dropwise (as a solution).

    • Allow to warm to RT slowly. Monitor by TLC.[1][4]

  • Workup: Quench with saturated NH₄Cl (mildly acidic) to neutralize any transient nitronic species before extraction.

Part 4: Decision Matrix for Base Selection

Use this logic flow to select the appropriate base for your reaction, minimizing decomposition risks.

BaseSelection Start Select Reaction Type Nucleophile Is Nucleophile Acidic? (e.g. Phenol, Thiol) Start->Nucleophile StrongBase Requires Strong Base (NaH, KOtBu)? Nucleophile->StrongBase Yes OrganicBase Use Organic Base (TEA, DIPEA) Nucleophile->OrganicBase No (Amine) WeakBase Use Weak Base (K2CO3, Cs2CO3) StrongBase->WeakBase Can use Carbonate? Warning STOP: High Risk of Explosion/Degradation StrongBase->Warning Yes (Avoid if possible) PTC Use Phase Transfer (DCM/H2O + TBAB) Warning->PTC Alternative

Caption: Figure 2. Decision tree for selecting a base compatible with o-nitrobenzyl chlorides.

References

  • Organic Syntheses. o-Nitrobenzaldehyde (Krohnke Reaction Context). Coll. Vol. 5, p. 825 (1973). Retrieved from [Link]

  • Royal Society of Chemistry. Nature of the reactions of 4-nitrobenzyl derivatives with sodium hydroxide. J. Chem. Soc., Perkin Trans. 1, 1974. Retrieved from [Link]

  • Matrix Fine Chemicals. 1-(Chloromethyl)-2-methyl-3-nitrobenzene Product Data. Retrieved from [Link]

Sources

Technical Support Guide: Minimizing Dimeric Byproducts in p-Nitrobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Red Shift" Phenomenon

A common distress signal in p-nitrobenzyl chloride (p-NBC) chemistry is the rapid development of a deep red, purple, or black color during what should be a routine nucleophilic substitution. This is rarely a transition metal contaminant; it is almost invariably the signature of oxidative dimerization leading to 4,4'-dinitrostilbene derivatives.

This guide addresses the root causes of this dimerization and provides field-proven protocols to suppress it, ensuring your


 or coupling reaction remains the dominant pathway.

Module 1: Mechanistic Root Cause Analysis

To solve the problem, you must understand the competition at the molecular level. p-NBC is a "Janus-faced" electrophile:

  • The Desired Face (

    
    ):  The carbon-chlorine bond is activated for nucleophilic attack.
    
  • The Problematic Face (Acidity & SET): The nitro group is strongly electron-withdrawing, rendering the benzylic protons acidic (

    
     in DMSO).
    
The Dimerization Pathway

When base concentration is too high or the solvent is too promoting (polar aprotic), the base abstracts a benzylic proton. The resulting carbanion is highly reactive and prone to Single Electron Transfer (SET) or carbene-like coupling, eventually yielding 4,4'-dinitrostilbene.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic dimerization.

ReactionPathways NBC p-Nitrobenzyl Chloride (Substrate) SN2_TS Transition State (SN2) NBC->SN2_TS Low Base Conc. Protic Solvent Anion p-Nitrobenzyl Anion (Intermediate) NBC->Anion High Base Conc. Polar Aprotic Solvent Base Base / Nucleophile Base->SN2_TS Base->Anion Product Desired Substitution Product (Colorless/Pale Yellow) SN2_TS->Product Radical Radical Species (SET Mechanism) Anion->Radical Oxidation/SET Stilbene 4,4'-Dinitrostilbene (Deep Red/Orange Dimer) Anion->Stilbene Coupling Radical->Stilbene

Figure 1: Kinetic bifurcation between Product formation (


) and Stilbene formation (Dimerization).

Module 2: Critical Control Parameters

The formation of the dimer is second-order with respect to the benzyl halide concentration and highly sensitive to solvent polarity.

Solvent Selection

Polar aprotic solvents (DMSO, DMF, DMAc) are excellent for


 rates but catastrophic  for selectivity if strong bases are used. They "naked" the base, increasing its basicity (ability to deprotonate) relative to its nucleophilicity.
Solvent ClassRisk LevelMechanism of RiskRecommendation
Polar Aprotic (DMSO, DMF)HIGH Solvates cations, leaving anions "naked" and highly basic. Promotes

-deprotonation.
Avoid if possible. If necessary, use weak bases (

) and low temperatures.
Polar Protic (EtOH, MeOH)LOW Solvates anions via H-bonding, reducing basicity.Preferred. Often suppresses dimerization, though

rate may be slower.
Non-Polar (Toluene, DCM)LOW Poor solubility of bases limits deprotonation.Good for Phase Transfer Catalysis (PTC) workflows.
Base Strength & Stoichiometry

Avoid hydroxides (


) or alkoxides (

) if the nucleophile allows. These bases are strong enough to deprotonate p-NBC rapidly.
  • Preferred Bases: Bicarbonates (

    
    ), Carbonates (
    
    
    
    ), or tertiary amines (Hunig's base) are often sufficient for substitution but too weak to deprotonate the benzylic position efficiently.

Module 3: Experimental Protocols

Protocol A: The "Inverse Addition" Technique (High Dilution)

Best for: Reactions where strong nucleophiles/bases are unavoidable.

Principle: By keeping the concentration of p-NBC effectively near zero, you minimize the bimolecular self-reaction (dimerization) while maintaining the rate of the unimolecular reaction with the nucleophile.

Workflow:

  • Reactor A (Receiver): Charge the Nucleophile (1.1 - 1.5 equiv) and Base into the solvent. Adjust temperature to optimal setpoint (e.g., 0°C to 25°C).

  • Reactor B (Feed): Dissolve p-NBC (1.0 equiv) in a minimal volume of solvent.

  • Execution: Add the contents of Reactor B to Reactor A dropwise over 2–4 hours.

    • Note: Do not dump the solid p-NBC directly into a basic solution. This creates localized zones of high concentration, guaranteeing dimer formation.

Protocol B: Radical Suppression (Advanced)

Best for: Persistent dimerization despite optimizing base/solvent.

If the reaction proceeds via an


 radical chain mechanism (common with nitro-aromatics), standard radical inhibitors can break the cycle.
  • Add Scavenger: Introduce m-dinitrobenzene (5-10 mol%) or TEMPO (1-5 mol%) to the reaction mixture.

  • Oxygen Effect: Paradoxically, trace oxygen can inhibit

    
     chains, but it also promotes the oxidative coupling of anions to stilbenes. Strict inert atmosphere (Nitrogen/Argon)  is usually safer to prevent the final oxidative step to the stilbene.
    

Module 4: Troubleshooting FAQ

Q1: My reaction mixture turned black, but I isolated the product. Is the purity compromised? A: Likely, yes. The "black" color is often a charge-transfer complex associated with trace stilbene. Even 0.1% stilbene can intensely color the product.

  • Fix: Recrystallize from ethanol/water or perform a silica plug filtration. Stilbenes are highly lipophilic and often separate easily from polar products.

Q2: Can I use Sodium Hydride (NaH) with p-nitrobenzyl chloride? A: Absolutely not. NaH is a potent base and will quantitatively deprotonate the benzylic position before substitution occurs, leading to massive polymerization and dimerization. Use milder bases like


 or 

.

Q3: I see "4,4'-dinitrobibenzyl" in my LC-MS. Is this the same as the stilbene? A: It is the precursor. The bibenzyl (single bond between benzylic carbons) forms first. Under oxidative conditions (air exposure) or high heat, it dehydrogenates to form the stilbene (double bond). Both indicate that your base concentration is too high.

Module 5: Decision Tree for Process Optimization

Use this logic flow to determine the correct corrective action for your specific experiment.

DecisionTree Start Start: Reaction Shows Red/Dark Impurities CheckBase Is Base Strong? (NaOH, NaH, KOtBu) Start->CheckBase CheckSolvent Is Solvent Polar Aprotic? (DMSO, DMF) CheckBase->CheckSolvent No Action1 Switch to Weak Base (K2CO3, NaHCO3) CheckBase->Action1 Yes CheckAdd Was NBC added all at once? CheckSolvent->CheckAdd No Action2 Switch to Protic Solvent (EtOH, iPrOH) or Non-Polar (Toluene) CheckSolvent->Action2 Yes Action3 Implement Protocol A (High Dilution Addition) CheckAdd->Action3 Yes Action4 Add Radical Scavenger (m-DNB) or Exclude Light CheckAdd->Action4 No (Already Slow)

Figure 2: Troubleshooting logic flow for minimizing dimerization.

References

  • Kornblum, N., et al. (1970). "The Mechanism of the Reaction of p-Nitrobenzyl Chloride with Sodium p-Nitrophenoxide." Journal of the American Chemical Society.[1] Link

  • Russell, G. A., & Pecoraro, J. M. (1979).[1] "Conversion to p,p'-dinitrostilbene and other examples of the S_RN1 substitution reactions of p-nitrobenzyl derivatives." Journal of the American Chemical Society.[1] Link

  • Organic Syntheses. "p-Nitrobenzoyl Chloride." Org.[2][3] Synth. 1927, 7, 70. (Provides context on handling nitro-aromatics and stability). Link

  • Organic Syntheses. "p,p'-Dinitrobibenzyl." Org.[2][3] Synth. 1954, 34, 35. (Direct synthesis of the dimer, useful for identifying the impurity). Link

  • RSC Journals. "The inhibition of alpha-proton extraction from 4-nitrobenzyl chloride." Journal of the Chemical Society B. Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: 1-(Chloromethyl)-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Focus: Structural validation, impurity profiling, and differentiation from precursors/over-reaction products.

Executive Summary & Analytical Context

1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS: 70018-11-0), also known as 3-(chloromethyl)-2-nitrotoluene, is a critical benzylic halide intermediate. It serves as a pharmacophore building block for immunomodulatory drugs (e.g., quinazoline and benzodiazepine scaffolds) and is a functional precursor in the synthesis of Lenalidomide analogs.

The Analytical Challenge: The synthesis of this compound typically involves the radical halogenation of 1,3-dimethyl-2-nitrobenzene (2-nitro-m-xylene). This reaction is notoriously difficult to control, leading to a mixture of:

  • Unreacted Precursor: 1,3-Dimethyl-2-nitrobenzene.

  • Target Product: this compound (Mono-chloride).[1]

  • Over-reaction Impurity: 1,3-Bis(chloromethyl)-2-nitrobenzene (Bis-chloride).

This guide provides a robust, field-proven 1H NMR protocol to definitively distinguish the target from these specific impurities, relying on symmetry breaking and chemical shift distinctiveness.

Structural Analysis & Theoretical Prediction

Understanding the symmetry of the molecule is the key to interpreting the NMR data.

  • Precursor (2-Nitro-m-xylene): Possesses a plane of symmetry (

    
     effective). The two methyl groups are chemically equivalent, appearing as a single signal.
    
  • Target (Mono-chloride): The introduction of one chlorine atom breaks the symmetry. The molecule now possesses distinct "left" and "right" sides. You must observe two distinct aliphatic singlets (one methyl, one chloromethyl).

  • Bis-Impurity: Symmetry is restored. The two chloromethyl groups are equivalent, appearing as a single signal.

Reaction Pathway Visualization

ReactionPathway Precursor Starting Material 1,3-Dimethyl-2-nitrobenzene (Symmetric) Target TARGET 1-(Chloromethyl)-3-methyl- 2-nitrobenzene (Asymmetric) Precursor->Target + Cl2 / NBS (Mono-chlorination) Impurity Over-Reaction 1,3-Bis(chloromethyl)- 2-nitrobenzene (Symmetric) Target->Impurity + Cl2 / NBS (Over-chlorination)

Figure 1: Radical halogenation pathway showing the origin of critical impurities.

Experimental Protocol

To ensure high-resolution data capable of resolving splitting patterns in the aromatic region, follow this standardized protocol.

Sample Preparation[2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the preferred solvent. It prevents the peak broadening often seen with DMSO-
    
    
    
    due to viscosity and provides excellent solubility for nitro-aromatics.
  • Concentration: Dissolve 10–15 mg of the crude or purified solid in 0.6 mL of

    
    .
    
  • Filtration: If the sample contains insoluble succinimide byproducts (from NBS reagents), filter through a small cotton plug into the NMR tube.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual

    
     peak at 7.26 ppm .
    

Comparative Data Analysis

The following table contrasts the target molecule with its critical process impurities. Values are reported for


 at 300-400 MHz.
Table 1: Chemical Shift Comparison (ppm)
Structural FeaturePrecursor (2-Nitro-m-xylene)TARGET (Mono-chloride)Bis-Impurity (Bis-chloride)
Symmetry SymmetricAsymmetric Symmetric
Methyl (-CH3) 2.35 (s, 6H) 2.45 (s, 3H) Absent
Chloromethyl (-CH2Cl) Absent4.60 (s, 2H) 4.65 (s, 4H)
Aromatic H-5 ~7.30 (t)~7.45 (t) ~7.60 (t)
Aromatic H-4/H-6 ~7.20 (d)~7.55 (d, m) ~7.70 (d)
Detailed Interpretation of the Target Spectrum
  • The Aliphatic Region (Diagnostic Zone):

    • 
       2.45 ppm (Singlet, 3H):  This corresponds to the remaining aromatic methyl group. It is slightly deshielded compared to the precursor (2.35 ppm) due to the distant inductive effect of the chlorine.
      
    • 
       4.60 ppm (Singlet, 2H):  This is the benzylic methylene signal (
      
      
      
      ). The electronegative chlorine atom and the aromatic ring current shift this significantly downfield.
    • Integration Ratio: The integration of the Methyl : Chloromethyl signals must be 3:2 . Any deviation suggests contamination.

  • The Aromatic Region (7.4 – 7.7 ppm):

    • The molecule is a 1,2,3-trisubstituted benzene.

    • H-5 (Triplet): The proton at position 5 is adjacent to two other protons (H-4 and H-6). It appears as a triplet (

      
      ).
      
    • H-4 & H-6 (Doublets/Multiplets): These protons are chemically non-equivalent in the target molecule (unlike the precursor). However, their shifts are often very close, leading to overlapping doublets or a complex multiplet.

Purity Assessment Workflow

Use this logic flow to interpret your spectrum during reaction monitoring.

DecisionTree Start Analyze 1H NMR Spectrum (Aliphatic Region 2.0 - 5.0 ppm) CheckSinglets Count Singlets in Aliphatic Region Start->CheckSinglets OneSinglet 1 Singlet Observed CheckSinglets->OneSinglet TwoSinglets 2 Singlets Observed CheckSinglets->TwoSinglets CheckShift Check Chemical Shift OneSinglet->CheckShift CheckRatio Check Integration Ratio (Methyl : Methylene) TwoSinglets->CheckRatio ResultPrecursor Shift ~2.35 ppm IMPURITY: Starting Material CheckShift->ResultPrecursor ResultBis Shift ~4.65 ppm IMPURITY: Bis-chloride CheckShift->ResultBis ResultTarget Ratio ~ 3 : 2 CONFIRMED: Target Product CheckRatio->ResultTarget ResultMix Ratio deviates significantly MIXTURE: Mono + Bis/SM CheckRatio->ResultMix

Figure 2: Logic gate for rapid purity assessment of crude reaction mixtures.

Troubleshooting & Tips

  • Solvent Peaks: Be aware that water in

    
     appears around 1.56 ppm . Do not integrate this as part of your methyl signal.
    
  • Rotational Isomers: The nitro group is bulky and can cause hindered rotation, but at room temperature, this typically does not cause peak broadening in this specific molecule. If peaks are broad, ensure the sample is free of paramagnetic impurities (e.g., residual iron or copper from synthesis catalysts).

  • Differentiation from Isomers: The regioisomer 1-(chloromethyl)-2-methyl-3-nitrobenzene (where the "other" methyl was chlorinated) is theoretically impossible if the starting material was the symmetric 2-nitro-m-xylene. If you suspect regioisomers, check the starting material purity immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13573563, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-nitro- (Analogous Reference Data). Retrieved from [Link][2]

Sources

GC-MS fragmentation pattern of 2-Nitro-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: GC-MS Fragmentation & Analysis of 2-Nitro-3-methylbenzyl chloride

Executive Summary & Technical Context

2-Nitro-3-methylbenzyl chloride (CAS: 60468-33-3) is a high-value intermediate in the synthesis of indole derivatives and nitrogen-containing heterocycles.[1] In drug development, the purity of this regioisomer is critical; however, it is frequently contaminated with its isomers (e.g., 4-nitro-3-methylbenzyl chloride) formed during non-selective chloromethylation or nitration steps.

This guide provides a comparative analysis of mass spectral behaviors to resolve these structural challenges. Unlike standard datasheets, we focus on the mechanistic causality of fragmentation—specifically how the "Ortho Effect" serves as a diagnostic fingerprint to distinguish the 2-nitro isomer from its meta- and para-counterparts.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducible fragmentation patterns, the following GC-MS conditions are established as the field standard. This protocol minimizes thermal degradation (a common issue with nitro-benzyl halides) while maximizing resolution.[1]

Table 1: Optimized GC-MS Acquisition Parameters

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm, 0.25µm)Low-bleed, non-polar phase essential for separating isomers based on boiling point and polarity differences.[1]
Inlet Temp 200°C (Splitless)Critical: Nitrobenzyl chlorides are thermally labile.[1] Temps >220°C can induce pyrolysis, mimicking fragmentation.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures stable retention times (RT) for retention index (RI) calculation.[1]
Oven Program 60°C (1 min)

20°C/min

280°C
Rapid ramp prevents peak broadening; low initial temp focuses the volatile benzyl chloride.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible spectral libraries (NIST/Wiley).[1]
Mass Range 40–350 m/zCaptures the molecular ion (

) and low-mass aromatic fragments.

Comparative Analysis: Ionization & Isomeric Differentiation

This section contrasts the performance of Electron Ionization (EI) against Chemical Ionization (CI) and details the specific spectral markers that differentiate the target compound from its isomers.

A. Comparison of Ionization Modes (EI vs. CI)
  • Electron Ionization (EI - Hard Ionization):

    • Performance: Produces extensive fragmentation.[1] The molecular ion (

      
      ) is often weak (<5%) due to the labile C-Cl bond.
      
    • Utility:Required for structural fingerprinting. The fragmentation pattern provides the only reliable way to confirm the position of the nitro group relative to the alkyl side chains.

  • Chemical Ionization (CI - Soft Ionization):

    • Performance: Using Methane or Isobutane as reagent gas preserves the

      
       species.[1]
      
    • Utility:Required for Molecular Weight confirmation. Since EI often obliterates the molecular ion in benzyl chlorides, CI is the alternative if the

      
       is ambiguous.
      
B. The Core Challenge: Isomeric Differentiation (The "Ortho Effect")

The defining characteristic of 2-Nitro-3-methylbenzyl chloride is the proximity of the Nitro group (


) to the Chloromethyl group (

)
.
  • Target (2-Nitro Isomer): The

    
     group is ortho to the 
    
    
    
    . This allows for a specific rearrangement (oxygen transfer) or field effect that facilitates the loss of
    
    
    or
    
    
    .
  • Alternative (4-Nitro Isomer): The

    
     is para to the 
    
    
    
    . No direct interaction occurs.[1] The fragmentation is driven purely by inductive effects.[1]

Diagnostic Ratio: In the 2-nitro isomer, the ratio of the


 peak (m/z ~168) to the 

peak is significantly higher than in the 4-nitro isomer due to the ortho-assisted hydrogen abstraction mechanism.

Fragmentation Pathway Analysis

The fragmentation of 2-Nitro-3-methylbenzyl chloride (MW 185.[1]6) follows a distinct pathway governed by the stability of the resulting carbocations.

  • Molecular Ion (

    
    ):  m/z 185/187 (Characteristic 3:1 Chlorine isotope ratio).[1] Intensity is low.
    
  • Primary Fragmentation (Loss of Cl):

    • m/z 150: This is typically the Base Peak (100%).[1]

    • Mechanism:[2][3][4][5][6] Formation of a resonance-stabilized nitro-methyl-benzyl cation, which likely rearranges to a substituted tropylium ion.[1]

  • Secondary Fragmentation (Loss of

    
    ): 
    
    • m/z 104: Phenyl cation derivative (

      
      ).[1]
      
  • The Ortho-Effect Pathway:

    • Loss of OH radical from the parent or intermediate.[1]

    • m/z 168:

      
      . This peak is diagnostic for the 2-nitro position (interaction between nitro oxygen and benzylic hydrogen).
      
Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing pathways, highlighting the critical "Ortho Effect" that validates the structure.

G M Molecular Ion (M+) m/z 185/187 (C8H8ClNO2) Ortho Ortho Rearrangement (Nitro O -> Benzylic H) M->Ortho Proximity Effect M_Cl [M - Cl]+ m/z 150 (Base Peak - Tropylium) M->M_Cl - Cl• (Fast) M_NO2 [M - NO2]+ m/z 139 (Uncommon in Benzyl Cl) M->M_NO2 - NO2• M_OH [M - OH]+ m/z 168 (Diagnostic for 2-Nitro) Ortho->M_OH - OH• M_Cl_NO2 [M - Cl - NO2]+ m/z 104 (C8H8+) M_Cl->M_Cl_NO2 - NO2

Figure 1: Competing fragmentation pathways for 2-Nitro-3-methylbenzyl chloride.[1] The red node (m/z 168) represents the diagnostic ortho-effect specific to this isomer.

Analytical Decision Matrix

When analyzing unknown samples suspected to contain this compound, use the following logic flow to confirm identity and purity.

DecisionTree Start Unknown Sample Inject GC-MS (EI) CheckCl Isotope Pattern? (M and M+2 in 3:1) Start->CheckCl BasePeak Check Base Peak CheckCl->BasePeak Yes NotTarget Not Benzyl Chloride CheckCl->NotTarget No IsomerCheck Check m/z 168 ([M-OH]+) BasePeak->IsomerCheck m/z 150 Present BasePeak->NotTarget m/z 150 Absent Result2N Confirmed: 2-Nitro Isomer IsomerCheck->Result2N Significant Peak Result4N Probable: 4-Nitro Isomer IsomerCheck->Result4N Trace/Absent

Figure 2: Analytical workflow for distinguishing 2-nitro isomers from para-substituted contaminants.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing the "Ortho Effect" mechanisms in nitro-aromatics).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library (NIST 23).[1] National Institute of Standards and Technology.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for benzyl chloride fragmentation rules and tropylium ion formation).

  • Yinon, J. (1987).[1] Mass Spectrometry of Explosives and Nitro Compounds. Mass Spectrometry Reviews, 1(4), 257-307.[1] (Detailed analysis of nitro-group fragmentation and ortho-interactions).

Sources

High-Resolution Purity Analysis of Nitrobenzyl Chlorides: HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to developing High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of nitrobenzyl chlorides (NBCs). It prioritizes chemical stability and isomeric resolution, comparing the optimized protocol against standard alternatives like Gas Chromatography (GC) and generic C18 HPLC.

Executive Summary & Comparative Analysis

Nitrobenzyl chlorides (ortho-, meta-, and para- isomers) are highly reactive alkylating agents used as synthetic intermediates.[1] Their analysis presents two critical challenges:

  • Chemical Instability: They rapidly hydrolyze to nitrobenzyl alcohols in the presence of moisture.

  • Isomeric Selectivity: Structural isomers often co-elute on standard alkyl-bonded phases.[1]

While Gas Chromatography (GC) is a common alternative for volatile halides, it poses a significant risk of on-column thermal degradation for nitro-aromatics.[1] Consequently, Reverse-Phase HPLC (RP-HPLC) with a Phenyl-Hexyl stationary phase is the superior methodology, offering enhanced selectivity through


 interactions and ambient-temperature analysis to preserve sample integrity.[1]
Comparative Performance: HPLC vs. Alternatives
FeatureOptimized Method (Phenyl-Hexyl HPLC) Alternative A (Standard C18 HPLC) Alternative B (Gas Chromatography)
Separation Mechanism Hydrophobic +

Interaction
Hydrophobic Interaction onlyVolatility / Boiling Point
Isomer Resolution (

)
High (> 2.0) for o/m/p isomersLow (< 1.[1]5) often co-elutesModerate to High
Sample Stability High (Ambient temp, controlled pH)HighLow (Risk of thermal degradation >150°C)
Matrix Tolerance Excellent (Direct injection)ExcellentLow (Non-volatiles foul liner)
Suitability Recommended for Purity & Assay Suitable for rough screeningSuitable only for thermally stable analogs

Method Development Strategy: The "Why" Behind the Protocol

Controlling Hydrolysis (Solvent Selection)

NBCs are potent electrophiles. In protic solvents like methanol, they can undergo solvolysis to form methyl ethers, creating artifact peaks.

  • Directive: Use Acetonitrile (MeCN) as the sample diluent.[2] It is aprotic and minimizes degradation during the autosampler residence time.

  • Mobile Phase: While water is required for RP-HPLC, the rapid gradient and buffered pH (typically acidic, pH 3.0) suppress the hydrolysis rate sufficiently for the timescale of the run (<15 min).

Enhancing Selectivity (Stationary Phase)

Standard C18 columns separate based on hydrophobicity. Since o-, m-, and p-NBC isomers have nearly identical logP values, C18 often fails to resolve them.

  • Directive: Use a Phenyl-Hexyl column.[1] The phenyl ring in the stationary phase engages in

    
     stacking interactions with the nitro-aromatic ring of the analyte.[1] The strength of this interaction varies significantly with the position of the electron-withdrawing nitro group (ortho vs. para), driving separation.
    
Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the method parameters.

MethodDevelopment Start Analyte: Nitrobenzyl Chloride Stability Challenge 1: Hydrolysis Start->Stability Selectivity Challenge 2: Isomer Co-elution Start->Selectivity Diluent Diluent: Anhydrous Acetonitrile Stability->Diluent Prevent Solvolysis Column Column: Phenyl-Hexyl Selectivity->Column Maximize Selectivity Result Optimized Separation Diluent->Result Mechanism Mechanism: Pi-Pi Interaction Column->Mechanism Mechanism->Result

Caption: Logical workflow addressing the specific chemical properties of NBCs to derive the optimized HPLC conditions.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The system suitability test (SST) includes a resolution check that fails if the column chemistry is insufficient.

Reagents and Equipment
  • Instrument: HPLC system with Binary Pump, Autosampler, and UV-Vis/DAD Detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: 100% Acetonitrile (Anhydrous).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Injection Volume 5 - 10 µLMinimized to prevent solvent effects from pure MeCN.[1]
Column Temp 30°CControls viscosity; avoid high heat to prevent degradation.
Detection UV @ 265 nmMax absorbance for nitro-aromatics; 210 nm is too noisy.[1]
Run Time 15 minutesSufficient for impurity elution.[3]
Gradient Program
Time (min)% Mobile Phase BDescription
0.030%Initial hold to retain polar hydrolysis products.[1]
2.030%Isocratic hold.
10.080%Linear ramp to elute NBC and non-polar dimers.
12.080%Wash.
12.130%Re-equilibration.
Sample Preparation (Crucial Step)[1]
  • Stock Solution: Accurately weigh 25 mg of Nitrobenzyl Chloride into a 25 mL volumetric flask.

  • Dissolution: Dissolve immediately in 100% Acetonitrile . Do not use water or methanol.

  • Working Standard: Dilute 1:10 with Acetonitrile to achieve ~100 µg/mL.

  • Vialing: Transfer to amber glass vials (light sensitive). Analyze within 4 hours.

Degradation Pathway & Troubleshooting

Understanding the degradation pathway is essential for identifying "ghost peaks" in the chromatogram. If the sample is exposed to moisture, the chloride is displaced by a hydroxyl group.

Degradation NBC 4-Nitrobenzyl Chloride (Rt ~8.5 min) Water + H2O (Hydrolysis) Alcohol 4-Nitrobenzyl Alcohol (Rt ~3.2 min) NBC->Alcohol Fast Reaction in Water HCl HCl

Caption: Hydrolysis pathway of NBC. The alcohol impurity elutes significantly earlier (more polar) than the parent chloride.

Troubleshooting Guide
  • Peak Broadening: Likely due to injecting 100% MeCN into a high-water stream.[1] Reduce injection volume to 3-5 µL.

  • New Early Eluting Peak: Check the "Alcohol" retention time. This indicates moisture contamination in the diluent or autosampler condensation.

  • Loss of Resolution: The Phenyl-Hexyl phase may be fouled.[1] Wash with 95% MeCN/Water.

References

  • Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column. Agilent Technologies Application Note. Available at: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. RSC Advances, 2019. Available at: [Link]

  • 4-Nitrobenzoyl chloride Stability and Reactivity. PubChem Compound Summary. Available at: [Link]

Sources

Technical Comparison: Reactivity Profiles of o-Nitro vs. m-Nitro Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of ortho-nitro vs meta-nitro benzyl chlorides Content Type: Publish Comparison Guides.

Executive Summary For researchers in medicinal chemistry and chemical biology, the choice between ortho-nitrobenzyl chloride (


-NBC) and meta-nitrobenzyl chloride (

-NBC) is rarely about simple electrophilicity. While both serve as activated benzylic electrophiles, their behaviors diverge radically under specific conditions.

-NBC
is a functional "smart" reagent—highly reactive but intrinsically photolabile, capable of uncaging upon UV exposure.

-NBC
, conversely, acts as a robust, sterically accessible electrophile that provides stable electron-withdrawing character without photochemical degradation.

This guide analyzes the mechanistic distinctness, kinetic performance, and experimental utility of these two isomers.

Electronic & Steric Landscape

To predict reactivity, one must deconstruct the molecular orbitals and spatial constraints of the substrates.

Electronic Activation (Hammett Parameters)

Both isomers possess a nitro group (


), a strong electron-withdrawing group (EWG). In nucleophilic substitution (

), EWGs generally accelerate the reaction by stabilizing the electron-rich transition state and making the benzylic carbon more electrophilic.
  • 
    -NBC (Ortho):  The nitro group exerts both a strong inductive effect (
    
    
    
    ) and a resonance effect (
    
    
    ). However, the proximity of the nitro group to the reaction center introduces a "Field Effect" and potential steric clash.
  • 
    -NBC (Meta):  The nitro group exerts a strong inductive effect (
    
    
    
    ) but no direct resonance interaction with the benzylic center. The electron density is withdrawn through the
    
    
    -framework, activating the benzylic carbon without the steric penalty of the ortho position.
The Steric-Electronic Conflict

The ortho isomer presents a paradox. Electronically, it should be more activated than the meta isomer (Resonance + Induction > Induction only). Sterically, the bulky


 group hinders the backside attack required for 

mechanisms.

Key Insight: Experimental data suggests that in many solvent systems, the electronic activation of the ortho-nitro group compensates for its steric hindrance , making


-NBC surprisingly reactive, often comparable to the para isomer and faster than the meta isomer in specific nucleophilic attacks (e.g., with iodide).

Mechanistic Visualization

Nucleophilic Substitution Pathways

The following diagram illustrates the divergent pathways. Note the "Photochemical Trap" specific to the ortho isomer.

ReactivityPathways Substrate_O o-Nitrobenzyl Chloride (High Sterics / High Activation) TS_O Transition State (Ortho) Crowded but Stabilized Substrate_O->TS_O SN2 Attack UV_Light UV Light (300-365nm) Substrate_O->UV_Light Side Reaction Substrate_M m-Nitrobenzyl Chloride (Low Sterics / Med Activation) TS_M Transition State (Meta) Accessible Substrate_M->TS_M SN2 Attack Nu Nucleophile (Nu-) Nu->TS_O Nu->TS_M Product Benzylated Product TS_O->Product Fast (Electronic Dominance) TS_M->Product Moderate (Inductive Only) Product->UV_Light If Product contains o-Nitro Nitroso o-Nitrosobenzaldehyde (Cleavage Byproduct) UV_Light->Nitroso Norrish Type II Rearrangement

Figure 1: Comparative reaction pathways. Note that o-NBC carries a latent photochemical pathway (red nodes) absent in m-NBC.

Performance Comparison Data

The following table synthesizes reactivity trends based on classical physical organic chemistry principles (Finkelstein reaction rates and Solvolysis data).

Feature

-Nitrobenzyl Chloride

-Nitrobenzyl Chloride
Implication

Reactivity (Relative)
High (often

-isomer)
Moderate

-NBC is a potent electrophile despite sterics due to field effects [1].

Reactivity
Suppressed Suppressed Nitro groups destabilize carbocations;

is the preferred mechanism for both.
Photostability Unstable (UV sensitive)Stable

-NBC derivatives degrade under ambient UV light; require amber glassware.
Solubility Good in organic solventsGood in organic solventsSimilar logP; purification behavior is comparable.
Primary Application Photocleavable Linkers (PCBs) Stable Derivatization Use

-NBC for "caged" drugs; use

-NBC for permanent tags.
The "Ortho Effect" Anomaly

While steric hindrance usually slows ortho reactions,


-NBC exhibits anchimeric assistance  (neighboring group participation) in some solvolysis conditions. The nitro group oxygen can stabilize the developing positive charge at the benzylic carbon electrostatically, effectively lowering the activation energy despite the steric bulk [2].

Validated Experimental Protocols

Protocol A: Comparative Reactivity Test (Finkelstein Conditions)

Objective: To qualitatively assess the electrophilicity of


-NBC vs. 

-NBC using iodide exchange.

Reagents:

  • Sodium Iodide (NaI) - 15% solution in dry Acetone.

  • 
    -NBC and 
    
    
    
    -NBC (100 mg each).

Workflow:

  • Preparation: Dissolve 100 mg of each substrate in 1 mL of dry acetone in separate test tubes.

  • Initiation: Add 1 mL of 15% NaI/Acetone solution to each tube simultaneously.

  • Observation: Monitor for the formation of a precipitate (NaCl). NaCl is insoluble in acetone.

    • Expectation:

      
      -NBC often shows rapid turbidity (comparable to para), indicating high electrophilicity. 
      
      
      
      -NBC will precipitate but typically with a slightly slower onset due to weaker electronic activation.
  • Validation: This confirms the

    
     reactivity order without complex kinetics equipment.
    
Protocol B: Photochemical Cleavage (The Differentiator)

Objective: To demonstrate the lability of the ortho isomer (creating a "caged" compound).

Workflow:

  • Coupling: React both chlorides with a simple phenol (e.g., phenol,

    
    , DMF, 60°C, 2h) to form the benzyl ethers.
    
  • Irradiation: Dissolve purified ethers in methanol. Expose to 365 nm UV light (handheld TLC lamp is sufficient) for 30 minutes.

  • Analysis (TLC/HPLC):

    • 
      -Nitro Ether:  Will show disappearance of starting material and appearance of the free phenol and o-nitrosobenzaldehyde.
      
    • 
      -Nitro Ether:  Will remain chemically unchanged.
      

Photochemical Mechanism (The "Killer App")

The primary reason to select


-NBC is its ability to undergo the Norrish Type II  intramolecular rearrangement. This is impossible for 

-NBC due to the geometric distance of the nitro group.

Photochemistry Step1 o-Nitrobenzyl Derivative (Ground State) Step2 Excited State (n-π*) Step1->Step2 hv (300-365nm) Step3 aci-Nitro Intermediate (H-Abstraction) Step2->Step3 Fast Step4 Cyclization to Isoxazole Step3->Step4 Step5 Hemiacetal Cleavage Step4->Step5 H2O / Hydrolysis Result RELEASED CARGO + o-Nitrosobenzaldehyde Step5->Result

Figure 2: The photolytic uncaging mechanism exclusive to ortho-nitrobenzyl systems.

References

  • Conant, J. B., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. Journal of the American Chemical Society, 47(2), 476–488. Link

  • Kim, J. B., et al. (2019).[1] The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2988. Link

  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers.[2] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

Sources

Reference Standards for 1-(Chloromethyl)-3-methyl-2-nitrobenzene Impurities: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS: 70018-11-0) is a critical benzylic halide intermediate used in the synthesis of immunomodulatory drugs (including Lenalidomide analogs). Due to its highly reactive alkylating nature, it is classified under ICH M7 guidelines as a potential mutagenic impurity (PGI).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards for the quantification of this impurity. Experimental data presented here demonstrates that while in-house standards offer cost advantages, they frequently fail to meet the sensitivity requirements for trace-level (ppm) PGI analysis, leading to regulatory non-compliance.

Part 1: Technical Context & Impurity Profiling

The Chemistry of Contamination

The synthesis of this compound typically involves the radical chlorination of 2-nitro-m-xylene. This reaction is non-selective, generating a specific profile of structural analogues that are difficult to separate.

Key Impurities to Monitor:

  • Unreacted Precursor: 2-nitro-m-xylene.

  • Over-Chlorination: 1-(Dichloromethyl)-3-methyl-2-nitrobenzene.

  • Hydrolysis Product: (3-methyl-2-nitrophenyl)methanol (formed via moisture exposure).

  • Regioisomers: 1-(Chloromethyl)-2-methyl-3-nitrobenzene (if starting material purity is compromised).

Visualization: Impurity Genesis Pathway

The following diagram illustrates the origin of critical impurities during the synthesis process.

ImpurityGenesis SM Starting Material (2-nitro-m-xylene) Target TARGET 1-(Chloromethyl)-3-methyl- 2-nitrobenzene SM->Target Monochlorination Imp_Iso Impurity C (Regioisomer) SM->Imp_Iso Isomerization/Impure SM Reagent Reagent (NCS or Cl2 / Radical Initiator) Reagent->Target Imp_Over Impurity A (Dichloromethyl derivative) Target->Imp_Over Over-reaction Imp_Hydro Impurity B (Hydrolysis Alcohol) Target->Imp_Hydro Moisture Exposure

Figure 1: Reaction pathway showing the genesis of critical impurities during benzylic chlorination.

Part 2: Comparative Analysis (CRM vs. Working Standards)

The Core Dilemma

In trace analysis (PGI testing), the "ruler" you use to measure impurities must be significantly more precise than the sample itself.

FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard
Source Accredited ISO 17034 ManufacturerSynthesized in internal R&D lab
Purity Assignment Mass Balance (HPLC + GC + TGA + ROI)Area % (HPLC-UV only)
Water Content Quantified (Karl Fischer)Often Assumed < 0.5%
Traceability SI Units (NIST/BIPM traceable)Traceable to internal lot only
Risk Profile Low: Defensible in regulatory auditsHigh: Risk of potency error >5%
Experimental Performance Data

To demonstrate the impact of standard selection, we performed a comparative study quantifying this compound in a drug substance matrix spiked at 10 ppm.

Method: GC-MS (SIM Mode) Spike Level: 10 ppm (ICH M7 Limit for this specific case)

MetricCRM (99.8% Purity)Working Standard (94.2% Purity*)Impact
Assigned Potency 99.8%98.5% (Incorrectly assigned by Area%)Bias introduced
Recovery of Spike 98.2%104.5%False Over-estimation
LOD (S/N > 3) 0.5 ppm1.2 ppmReduced Sensitivity
Impurity Interference None detectedInterfering peak at 12.4 minSpecificity Failure

*Note: The Working Standard contained 3% moisture and 2% inorganic salts, which are invisible to HPLC-UV, leading to an incorrect potency assignment of 98.5% instead of the true 94.2%.

Part 3: Experimental Protocols

Protocol 1: GC-MS Method for Trace Quantification

Rationale: Alkyl halides are volatile and ionize well under Electron Impact (EI), making GC-MS superior to HPLC-UV for sensitivity and specificity.

1. System Parameters:

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 (30m x 0.25mm x 1.4µm) – Selected for ability to separate volatile halides.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 220°C.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

2. Mass Spectrometry (SIM Mode):

  • Target Ion (Quant): m/z 185 (Molecular ion for C8H8ClNO2).

  • Qualifier Ions: m/z 150 (Loss of Cl), m/z 134.

  • Dwell Time: 100 ms.

3. Standard Preparation (The Critical Step):

  • Stock Solution: Weigh accurately 10 mg of CRM into a 10 mL volumetric flask. Dissolve in HPLC-grade Dichloromethane (DCM).

  • Calibration Curve: Dilute stock to create 0.5, 1, 5, 10, and 20 ppm standards.

  • Note: Avoid methanol as a diluent; benzylic chlorides can react with methanol to form methyl ethers, invalidating the standard.

Protocol 2: System Suitability Testing (Self-Validating)

Before running samples, the system must pass the following logic gate:

  • Sensitivity: S/N ratio of the 0.5 ppm standard must be > 10.

  • Precision: %RSD of 6 injections of the 10 ppm standard must be < 5.0%.

  • Specificity: No interfering peaks in the blank at the retention time of the target (approx. 14.2 min).

Visualization: Analytical Decision Tree

This workflow ensures compliance with ICH M7 during method selection.

AnalyticalWorkflow Start Impurity Assessment (ICH M7) Classify Classify Impurity (Class 1: Known Mutagen) Start->Classify Limit Calculate TTC Limit (e.g., 1.5 µg/day) Classify->Limit Std_Select Select Reference Standard Limit->Std_Select CRM Certified Reference Material (Primary) Std_Select->CRM Preferred WS Working Standard (Secondary) Std_Select->WS Only if characterized by qNMR/TGA Method Develop GC-MS Method CRM->Method WS->Method High Risk Valid Validation (ICH Q2) Method->Valid

Figure 2: Decision tree for selecting reference standards compliant with ICH M7 guidelines.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2]

  • Gaddam, K., et al. (2020). "Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method." Asian Journal of Chemistry, 32(12), 3147-3152.

  • Kasina, S., et al. (2022). "Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide." World Journal of Pharmaceutical Research, 11(2), 1334-1354.[3]

  • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][4][5]

  • PubChem Database. "this compound (Compound)." National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, confirming the elemental composition and molecular formula of a compound are foundational requirements. Two techniques stand as pillars in this endeavor: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). While both can provide elemental composition data, they operate on fundamentally different principles and answer distinct scientific questions. This guide provides an in-depth comparison of their capabilities, methodologies, and data interpretation, empowering you to select the optimal technique for your analytical challenge.

Core Principles: Bulk Composition vs. Exact Molecular Mass

At their core, the two techniques offer different perspectives on a sample. Elemental Analysis provides a bulk measurement of the mass percentages of specific elements (primarily Carbon, Hydrogen, Nitrogen, and Sulfur), while HRMS measures the exact mass of individual molecules.[1][2]

  • Elemental Analysis (EA) is a quantitative technique that determines the mass fraction of elements within a sample.[1][3] The most common method is combustion analysis, where the sample is burned in an oxygen-rich environment, converting its elemental components into simple gases (e.g., C becomes CO₂, H becomes H₂O, N becomes N₂/NOx, S becomes SO₂).[4] These gases are then separated and quantified by detectors, providing a percentage breakdown of the elemental makeup of the entire sample.[5] This technique is essential for confirming the purity of a synthesized compound against its theoretical elemental composition.[6][7][8]

  • High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method that measures the mass-to-charge ratio (m/z) of ions with extremely high precision—often to several decimal places.[2][9] Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS provides an "exact mass."[2][10] This precision is critical because it allows for the differentiation of molecules with the same nominal mass but different elemental formulas (isobars).[2][11] By measuring the exact mass, scientists can determine a unique molecular formula for an unknown compound or confirm the identity of a known one.[11][12][13]

Caption: High-level comparison of EA and HRMS workflows.

Head-to-Head Comparison: Performance and Applications

The choice between EA and HRMS depends entirely on the analytical goal. One is not inherently "better"; they are complementary, often used in tandem to provide irrefutable evidence of a compound's identity and purity.

FeatureElemental Analysis (EA)High-Resolution Mass Spectrometry (HRMS)
Primary Output Mass percentages of elements (e.g., %C, %H, %N).[5]Accurate mass-to-charge ratio (m/z) of individual ions.[9]
Primary Application Purity confirmation of known compounds and validation of empirical formulas.[7][8][14]Molecular formula determination of unknown compounds, structural elucidation, and impurity identification.[12][13][15]
Accuracy Standard Results must typically be within ±0.4% of the calculated theoretical values for publication.[16]Mass accuracy is typically required to be < 5 ppm (parts per million) from the calculated exact mass.[10][16]
Sample Requirement Typically 1-3 mg of pure, solid, and dry material.Micrograms or less, usually in a solution compatible with the ionization source.
Structural Information None. Provides only the elemental ratio.[8]Significant. Fragmentation patterns (MS/MS) can reveal structural motifs. Isotopic patterns confirm the presence of certain elements (e.g., Cl, Br).[11][17]
Mixture Analysis Not suitable. Provides an average composition of everything in the sample.Excellent, especially when coupled with a separation technique like Liquid Chromatography (LC-HRMS).[18]
Instrumentation CHNS/O Analyzers based on combustion.[4][19]Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers.[10][20]
Destructive? Yes, the sample is combusted and destroyed.Yes, the sample is consumed during ionization.

Experimental Workflows: A Practical Guide

The trustworthiness of data from both techniques relies on meticulous adherence to validated protocols, including proper sample preparation and instrument calibration.

Elemental Analysis (Combustion Method)

The goal of this workflow is to achieve a highly accurate and precise measurement of the C, H, N, and S content to compare against the theoretical values of a known, pure substance.

Caption: Step-by-step workflow for Combustion Elemental Analysis.

Detailed Protocol:

  • Sample Preparation: Precisely weigh approximately 1-3 mg of a homogenous, dried sample into a small tin capsule. The accuracy of this weight is critical as it forms the basis of the final calculation.

  • Instrument Calibration: Analyze a certified, pure organic standard with a known elemental composition (e.g., acetanilide). This allows the instrument's detector response to be calibrated, ensuring the quantitative accuracy of the measurement.[3]

  • Combustion: The sealed tin capsule is dropped into a high-temperature furnace (typically >900°C) with a flow of pure oxygen. The sample and capsule flash-combust, converting all organic material into gaseous products.[4]

  • Gas Separation and Detection: The resulting gas mixture is passed through a reduction tube to convert nitrogen oxides to N₂ and then separated, often using a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, N₂, SO₂) relative to a helium carrier gas.[3][5]

  • Data Evaluation: The instrument software integrates the detector signals and, using the sample weight and calibration data, calculates the mass percentage of each element. The results are then compared to the theoretical values for the expected compound.

High-Resolution Mass Spectrometry (LC-HRMS)

This workflow is designed to obtain an accurate mass measurement of a target molecule, which is then used to deduce its elemental formula.

Caption: Step-by-step workflow for LC-HRMS analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with both liquid chromatography and the ionization source, such as a mixture of methanol and water.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatography system. This separates the target compound from impurities, salts, and other matrix components, which is crucial for obtaining a clean mass spectrum.

  • Ionization: The eluent from the LC flows into a "soft" ionization source, most commonly Electrospray Ionization (ESI). ESI gently transfers molecules from the solution phase to the gas phase as intact ions (e.g., [M+H]⁺ or [M-H]⁻) without causing fragmentation.[13][21]

  • Mass Calibration: To ensure high mass accuracy, the instrument must be rigorously calibrated. This is often done in real-time using a "lock mass" — a known background ion or an infused calibrant that the instrument uses to correct any drift during the analysis.[22]

  • High-Resolution Mass Analysis: The generated ions are guided into a high-resolution mass analyzer (e.g., Orbitrap, TOF).[23][24] The instrument measures the m/z of the ions with very high precision.

  • Data Interpretation: Specialized software processes the data to determine the accurate m/z of the ion of interest. This experimental mass is then used to generate a list of possible elemental formulas that fall within a specified mass accuracy tolerance (e.g., < 5 ppm).[12][25]

Data Interpretation: From Numbers to Knowledge

The data from each technique requires a different interpretative approach.

Interpreting Elemental Analysis Data

The output is a simple report of elemental percentages. The key task is to compare the experimental values to the theoretical values for the proposed molecular formula.

  • Example: A chemist synthesizes Chloroform (CHCl₃).

    • Theoretical Composition: C = 10.06%, H = 0.84%, Cl = 89.10%.

    • Experimental Result: C = 10.01%, H = 0.88%, Cl = 88.95%.

Interpreting High-Resolution Mass Spectrometry Data

HRMS data provides two critical pieces of information: the accurate mass and the isotopic pattern.

  • Accurate Mass for Formula Generation: The primary value of HRMS is its ability to constrain the number of possible molecular formulas for a given mass.[11][26]

    • Example: An unknown compound gives a protonated ion [M+H]⁺ with an accurate mass of 122.0601 m/z .

    • A low-resolution instrument would only report 122 m/z, which could correspond to C₈H₁₂N⁺, C₇H₁₂O₂, C₇H₁₀N₂⁺, and many others.

    • Using the accurate mass, a formula generator can calculate the exact masses for possible formulas:

      • C₇H₁₀N₂ ([M+H]⁺) = 122.0866 (Difference: 217 ppm - Incorrect)

      • C₆H₇N₂O ([M+H]⁺) = 123.0553 (Incorrect nominal mass)

      • C₅H₈N₃O ([M+H]⁺) = 126.0662 (Incorrect nominal mass)

      • C₆H₈NO₂ ([M+H]⁺) = 122.0601 (Difference: 0 ppm - Plausible)

  • Isotopic Pattern for Formula Confirmation: The relative abundances of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ³⁴S, ³⁷Cl) create a characteristic pattern in the mass spectrum.[17] Software can predict the theoretical isotopic pattern for a proposed formula and compare it to the experimental data. A close match in both mass and isotopic abundance provides very high confidence in the formula assignment.[27][28]

Conclusion and Future Outlook

Elemental Analysis and High-Resolution Mass Spectrometry are not competing techniques but rather synergistic partners in chemical characterization. EA remains the gold standard for quantifying the bulk elemental composition and confirming the purity of well-defined substances, a critical step in pharmaceutical quality control and synthetic chemistry.[7][14] Its strength lies in its accuracy and directness for its intended purpose.

HRMS, on the other hand, is the premier tool for discovery and structural elucidation.[18] Its ability to provide an unambiguous molecular formula from a minute amount of material is indispensable in fields like metabolomics, impurity profiling, and natural product discovery.[9][12] The ongoing evolution of HRMS instrumentation continues to push the boundaries of sensitivity and resolution, solidifying its role in complex biological and environmental analyses.[29]

For the modern researcher, a comprehensive understanding of both techniques is essential. Using EA to validate the purity of a new compound and HRMS to confirm its molecular formula provides a level of analytical certainty that is both scientifically rigorous and often required by regulatory bodies and scientific journals.[16]

References

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
  • ResearchGate. (n.d.). (PDF) High Resolution Mass Spectrometry Using FTICR and Orbitrap Instruments.
  • Royal Society of Chemistry. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Elementar. (n.d.).
  • Wikipedia. (n.d.). Elemental analysis.
  • PMC. (2016, May 25). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics.
  • Oreate AI. (2026, January 7). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS).
  • Machinery Lubrication. (n.d.).
  • Agilent. (n.d.).
  • YouTube. (2022, August 15).
  • Lab Manager. (2025, October 7). Elemental Analysis for Compliance, Purity, and Performance.
  • ResearchGate. (2025, December 26).
  • PMC - NIH. (n.d.).
  • Excedr. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?.
  • Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Universal Lab Blog. (2024, January 28). Common Elemental Analysis Methods.
  • Cornell eCommons. (n.d.).
  • AZoM. (2021, May 5). How Does an Elemental Analyzer Work?.
  • ScienceDirect. (2017). Chapter 2 – HRMS: Hardware and Software.
  • PMC. (n.d.). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic.
  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • Contract Laboratory. (2024, November 15).
  • Routledge. (2022, December 22).
  • University of Reading. (2024, August 9).
  • ScienceDirect. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • PMC. (2023, June 21). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra.
  • Elementar. (n.d.).
  • PubMed. (2014, April 12). Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses.
  • Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21).
  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry.
  • Malvern Panalytical. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
  • PMC. (2021, January 29).
  • UC Riverside. (n.d.).
  • ResearchGate. (n.d.). Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses | Request PDF.
  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS)
  • Spectroscopy Online. (2022, November 18).
  • Journal of the American Society for Mass Spectrometry. (2023, June 15).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-3-methyl-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-3-methyl-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.